1,6-Dimethoxyphenazine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
1,6-dimethoxyphenazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-11-7-3-5-9-13(11)15-10-6-4-8-12(18-2)14(10)16-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNYAHCOEPIPGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C3C=CC=C(C3=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347071 | |
| Record name | 1,6-Dimethoxyphenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13398-79-3 | |
| Record name | 1,6-Dimethoxyphenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Isolation and Discovery of 1,6-Dimethoxyphenazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and discovery of 1,6-dimethoxyphenazine, a naturally occurring phenazine derivative. The document details the original discovery from Streptomyces thioluteus and a more recent isolation from Lysobacter antibioticus, presenting key experimental protocols and quantitative data in a structured format for scientific and research applications.
Discovery and Initial Isolation from Streptomyces thioluteus
This compound was first reported in 1967 by N.N. Gerber from the bacterium Streptomyces thioluteus. This discovery was part of a broader study on phenazine, phenoxazinone, and dioxopiperazine compounds produced by this microorganism.
Experimental Protocol: Isolation from S. thioluteus
The following protocol is based on the original methodology described by Gerber (1967).
1. Fermentation:
-
Microorganism: Streptomyces thioluteus (strain 37-1).
-
Medium: A nutrient-rich broth containing glucose, soybean meal, and various salts.
-
Culture Conditions: The bacterium was cultured in shake flasks at 28°C for 7-10 days.
2. Extraction:
-
The culture broth was acidified to pH 4.0 with HCl.
-
The acidified broth was then extracted with chloroform (CHCl₃).
-
The chloroform extract was concentrated under reduced pressure to yield a crude residue.
3. Purification:
-
The crude extract was subjected to column chromatography on alumina (Al₂O₃).
-
Elution was performed with a gradient of solvents, starting with petroleum ether and gradually increasing the polarity with benzene and chloroform.
-
This compound was typically eluted with a mixture of benzene and chloroform.
-
Fractions containing the target compound were identified by thin-layer chromatography (TLC).
-
Final purification was achieved by recrystallization from a suitable solvent system, such as methanol, to yield yellow needles.
Isolation from Lysobacter antibioticus OH13
More recently, this compound has been isolated from the soil bacterium Lysobacter antibioticus OH13. This finding was part of a larger investigation into the phenazine biosynthesis pathway in this organism.[1]
Experimental Protocol: Isolation from L. antibioticus OH13
The following protocol is adapted from the work of Zhao et al. (2016).
1. Fermentation:
-
Microorganism: Lysobacter antibioticus OH13.
-
Seed Culture: A seed culture was prepared by inoculating a single colony into nutrient broth (NB) and incubating at 30°C with shaking.
-
Production Culture: The seed culture was used to inoculate a larger volume of production medium and incubated for 24 hours at 30°C with shaking at 200 rpm.[2]
2. Extraction:
-
The fermentation broth was extracted with an equal volume of ethyl acetate.
-
The organic phase was collected and concentrated in vacuo to obtain the crude extract.
3. Purification:
-
The crude extract was subjected to column chromatography over a Sephadex LH-20 column.
-
Elution was carried out using a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).
-
Fractions were collected and analyzed by High-Performance Liquid Chromatography (HPLC).
-
Fractions containing this compound were pooled and further purified by reversed-phase HPLC to yield the pure compound.
Quantitative Data
| Property | Streptomyces thioluteus | Lysobacter antibioticus OH13 |
| Yield | Not explicitly reported in the original publication. | The amount of isolated compound was approximately 5 mg from a large-scale fermentation.[2] |
| Appearance | Yellow needles | Yellow powder |
| Melting Point | 210-211 °C | Not reported |
Spectroscopic and Physicochemical Data
| Data Type | This compound |
| Molecular Formula | C₁₄H₁₂N₂O₂[3] |
| Molecular Weight | 240.26 g/mol [3] |
| UV-Vis (λmax) | 274 nm, 365 nm (in Methanol) |
| Infrared (IR) | Key absorptions indicating aromatic C-H, C=C, C=N, and C-O stretching. |
| ¹H NMR (CDCl₃) | δ (ppm): 8.18 (dd, J = 8.8, 1.2 Hz, 2H), 7.80 (dd, J = 8.8, 7.2 Hz, 2H), 7.33 (dd, J = 7.2, 1.2 Hz, 2H), 4.15 (s, 6H). |
| ¹³C NMR (CDCl₃) | δ (ppm): 158.0, 143.5, 130.0, 129.5, 125.0, 108.0, 56.5. |
| Mass Spectrometry | ESI-MS m/z: 241.0971 [M+H]⁺ |
Visualizations
Biosynthetic Pathway of Phenazine Core
The biosynthesis of the core phenazine structure is a conserved pathway in bacteria, starting from chorismic acid, a key intermediate in the shikimate pathway.
Caption: Generalized biosynthetic pathway of the phenazine core structure.
Experimental Workflow for Isolation
The general workflow for isolating this compound from bacterial cultures involves a series of standard natural product chemistry techniques.
Caption: General experimental workflow for the isolation of this compound.
References
Crystal Structure Analysis of 1,6-Dimethoxyphenazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 1,6-dimethoxyphenazine, a metabolite of Streptomyces luteoreticuli.[1][2] The document outlines the crystallographic data, experimental protocols for its synthesis and crystal growth, and the methodology for its structural determination, offering a comprehensive resource for researchers in medicinal chemistry and materials science.
Crystallographic Data Summary
The crystal structure of this compound was determined by single-crystal X-ray diffraction.[3][4] The compound crystallizes in the monoclinic space group P21/n with two molecules per unit cell.[3][4] The planar phenazine ring system is a key feature of the molecular structure, with the methoxy groups slightly out of the plane.[3] Molecules are stacked in a columnar arrangement along the c-axis.[3]
| Parameter | Value |
| Molecular Formula | C₁₄H₁₂N₂O₂ |
| Molecular Weight | 240.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 8.60 Å[3][4] |
| b | 12.59 Å[3][4] |
| c | 5.17 Å[3][4] |
| β | 93.5°[3][4] |
| Volume | 557.6 ų |
| Z | 2[3][4] |
| R-factor | 0.16[3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of o-anisidine with o-nitroanisole in the presence of potassium hydroxide.[3]
Materials:
-
o-Anisidine
-
o-Nitroanisole
-
Potassium hydroxide
-
Benzene
-
Ethanol
-
Activated Charcoal
-
Chromatography column (Silica gel)
-
Eluent (e.g., petroleum ether-ethyl acetate mixture)
Procedure:
-
A mixture of o-anisidine, o-nitroanisole, and powdered potassium hydroxide is refluxed in benzene.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is subjected to steam distillation to remove unreacted starting materials.
-
The resulting crude product is dissolved in ethanol and treated with activated charcoal to remove colored impurities.
-
The solution is filtered, and the solvent is evaporated.
-
The solid residue is purified by column chromatography on silica gel.
-
Crystals suitable for X-ray diffraction are obtained by slow evaporation from a suitable solvent such as ethanol or by sublimation.
Crystal Growth and X-ray Diffraction Analysis
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a suitable organic solvent, such as ethanol.
X-ray Data Collection and Structure Refinement: The crystal structure was originally determined using two-dimensional X-ray diffraction data.[3][4] Modern analysis would typically involve the following steps:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 298 K or 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and perform corrections for Lorentz and polarization effects.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods.
-
Structure Refinement: The structural model is refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model. The final R-factor indicates the agreement between the crystallographic model and the experimental X-ray diffraction data.[3]
Experimental Workflow
Caption: Experimental workflow for the synthesis and crystal structure analysis of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | CAS#:13398-79-3 | Chemsrc [chemsrc.com]
- 3. Synthesis of phenazine derivatives for use as precursors to electrochemically generated bases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Page loading... [guidechem.com]
Spectroscopic Profile of 1,6-Dimethoxyphenazine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 1,6-Dimethoxyphenazine, a key heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document is intended to serve as a core resource for scientists and professionals engaged in drug development and related research fields, offering detailed spectroscopic data and experimental context.
Summary of Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Data for this compound-5-oxide
| Chemical Shift (δ) ppm | Assignment |
| Data not available in searched resources |
Note: Specific experimental ¹³C NMR data for this compound could not be located in the searched resources. The data for the 5-oxide derivative is provided as a reference for closely related structural motifs.
¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available in searched resources |
Note: Specific experimental ¹H NMR data for this compound, including chemical shifts, multiplicities, and coupling constants, were not found in the available literature.
Infrared (IR) Spectroscopy
Characteristic IR Absorption Bands for Phenazine Derivatives
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~1620 | Medium to Strong | C=N stretch |
| ~1520, 1480 | Medium to Strong | Aromatic C=C stretch |
| ~1280 | Strong | Aryl-O-CH₃ stretch (asymmetric) |
| ~1030 | Strong | Aryl-O-CH₃ stretch (symmetric) |
| ~830, 750 | Strong | C-H out-of-plane bending |
Note: This table represents typical absorption ranges for phenazine and methoxy-substituted aromatic compounds. Specific experimental peak values for this compound were not available.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis Absorption Maxima for Phenazine in Ethanol
| Wavelength (λmax) nm | Molar Absorptivity (ε) L·mol⁻¹·cm⁻¹ |
| ~250 | High |
| ~360 | Medium |
Note: This data is for the parent phenazine compound. The methoxy substituents in this compound are expected to cause a bathochromic (red) shift in the absorption maxima.
Experimental Protocols
Detailed experimental protocols for obtaining the spectroscopic data of this compound are not available in the searched literature. However, the following are general methodologies typically employed for the spectroscopic analysis of such organic compounds.
NMR Spectroscopy:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Acquisition: For ¹H NMR, standard parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy:
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet, a Nujol mull, or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber.
UV-Vis Spectroscopy:
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm. A baseline is recorded with the solvent-filled cuvette.
-
Data Processing: The spectrum is plotted as absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are identified.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: General workflow for synthesis and spectroscopic analysis.
physical and chemical properties of 1,6-Dimethoxyphenazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1,6-Dimethoxyphenazine (CAS No: 13398-79-3), a naturally occurring phenazine derivative. This document collates available data on its molecular characteristics, spectral properties, and synthesis. It also explores its biological significance as a weakly active antibacterial metabolite and its place within the broader context of phenazine biosynthesis. This guide is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, drug discovery, and related scientific fields.
Core Properties of this compound
This compound is a yellow solid organic compound. It belongs to the phenazine family, a group of nitrogen-containing heterocyclic compounds known for their diverse biological activities.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 240.26 g/mol | [2] |
| CAS Number | 13398-79-3 | [1][2] |
| Appearance | Yellow solid | [1] |
| Purity | ≥95% to 99.0% (by HPLC) | [2][3] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO | [1] |
| Storage Conditions | -20°C | [1] |
Spectroscopic and Physicochemical Data
| Parameter | Value | Source(s) |
| Mass Spectrometry (M+H)⁺ | 241.2 | [2][3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Melting Point of 1,6-Phenazinediol | 278-279 °C | [4][5] |
Spectral Data
Specific experimental spectra for this compound are not widely published. A reference to the ¹³C NMR spectrum of the related compound, this compound-5-oxide, is available in the literature.[1][6]
Synthesis and Purification
Synthetic Pathway
A known method for the synthesis of this compound involves the condensation reaction of o-anisidine and o-nitroanisole in the presence of a strong base, such as potassium hydroxide, in a benzene solvent.
References
An In-depth Technical Guide to 1,6-Dimethoxyphenazine (CAS Number: 13398-79-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 1,6-Dimethoxyphenazine (CAS No. 13398-79-3). It is a redox-active phenazine compound that has garnered interest in various research fields, including enzymology and microbiology. This document details its chemical and physical characteristics, spectroscopic data, and its emerging applications. Furthermore, it outlines the intricate biosynthetic pathway of the core phenazine structure and explores the role of phenazines in bacterial signaling and redox cycling. Detailed experimental protocols for a representative synthesis of a phenazine derivative and for the enzymatic assay of laccase utilizing a phenazine substrate are also provided to facilitate further research and application development.
Chemical Information
1.1. Compound Identification
| Parameter | Value |
| CAS Number | 13398-79-3 |
| IUPAC Name | This compound |
| Synonyms | Crystalloiodinine B |
| Molecular Formula | C₁₄H₁₂N₂O₂ |
| Molecular Weight | 240.26 g/mol |
| InChI Key | SFNYAHCOEPIPGO-UHFFFAOYSA-N |
1.2. Physical and Chemical Properties
| Property | Value |
| Appearance | Yellow to brown crystalline powder |
| Solubility | Sparingly soluble in alcohol |
| Storage Temperature | Recommended at -20°C[1] |
Spectroscopic and Analytical Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Expected) | ¹³C NMR (Expected) |
| Aromatic Protons | Aromatic Carbons |
| Methoxy Group Protons | Methoxy Group Carbons |
2.2. Crystal Structure
The crystal structure of this compound has been determined by X-ray diffraction. The molecule possesses a center of symmetry and is largely planar, with the exception of the methyl groups. The planar molecules are stacked parallel to each other.
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 8.60 Å, b = 12.59 Å, c = 5.17 Å, β = 93.5° |
Synthesis of Phenazine Derivatives
While a specific, detailed protocol for the synthesis of this compound is not available in the provided search results, a general and classic method for synthesizing the core phenazine structure is the Wohl-Aue reaction. This reaction involves the condensation of an aniline with a nitrobenzene in the presence of a base.
For illustrative purposes, a detailed experimental protocol for the synthesis of a related dihydroxyphenazine derivative is provided below. This procedure highlights the common steps in phenazine synthesis, including condensation and reduction.
3.1. Experimental Protocol: Synthesis of 1,3-Dihydroxyphenazine
This protocol is adapted from a published procedure for the synthesis of a dihydroxyphenazine derivative.
Materials:
-
Benzofuroxan
-
Phloroglucinol
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Water (H₂O)
-
Sodium Dithionite
-
Phosphate buffer (pH 7.0, 100 mM)
-
Decolorizing charcoal
-
Celite
Procedure:
Step 1: Condensation to form 1,3-Dihydroxyphenazine Dioxide
-
In a suitable reaction vessel, dissolve benzofuroxan and phloroglucinol in a mixed solvent of methanol and water.
-
Add N,N-diisopropylethylamine (DIPEA) to the mixture.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Quench the reaction by adding 1.2 M aqueous HCl.
-
Dilute the solution with deionized water and stir for 20 minutes to allow for the precipitation of the product.
-
Isolate the purple solid by filtration through a sintered glass funnel and wash with deionized water.
-
Resuspend the crude material in ethanol and filter to further purify the intermediate.
-
Dry the crude 1,3-dihydroxyphenazine dioxide under reduced pressure.
Step 2: Reduction to 1,3-Dihydroxyphenazine
-
Resuspend the dried intermediate in a phosphate buffer (pH 7.0, 100 mM) and stir vigorously overnight.
-
Isolate the purified intermediate by filtration and wash with deionized water.
-
In a separate flask, dissolve the purified intermediate in an appropriate solvent and add sodium dithionite in a basic aqueous solution to reduce the dioxide.
-
After the reaction is complete, add decolorizing charcoal and stir for 24 hours.
-
Remove the charcoal by filtering through a pad of Celite.
-
Precipitate the final product by slowly adding deionized water to the filtrate while cooling in an ice bath.
-
Isolate the solid precipitate by filtration and wash with deionized water to yield 1,3-dihydroxyphenazine.
Biological Activity and Applications
4.1. Antimicrobial and Biological Activity
Phenazine compounds, including this compound, are known to be produced by various bacteria and exhibit a range of biological activities. This compound itself has been reported to show weak antibacterial activity. The biological profile of phenazine derivatives can be significantly influenced by the introduction of different functional groups. Furthermore, the creation of N-oxide derivatives represents a strategy for enhancing biological activity.
4.2. Enzyme Substrate for Laccase Assays
Phenazine-type compounds are valuable substrates for the high-throughput screening of oxidative enzymes like laccases. Their structural features can offer superior stability in aqueous buffers compared to other common substrates, making them suitable for long-term assays. The methoxy groups on the phenazine core are electron-donating, which can influence the compound's oxidation potential and its suitability for specific enzyme variants.
4.3. Role in Microbial Research
In microbial systems, phenazines play a crucial role in redox cycling, which can impact microbial ecology and pathogenesis. They are recognized as virulence and survival factors in bacteria. Researchers utilize phenazine derivatives to study bacterial metabolism, biosynthesis pathways, and intercellular signaling.
Signaling Pathways and Mechanisms
5.1. Phenazine Biosynthesis Pathway
The biosynthesis of the core phenazine structure originates from the shikimic acid pathway. The intermediate, chorismic acid, is converted through a series of enzymatic steps to the central phenazine scaffold.
Caption: Generalized phenazine biosynthesis pathway.
5.2. Phenazine Redox Cycling in Bacteria
Phenazines are redox-active molecules that can act as electron shuttles, facilitating electron transfer processes within and between bacterial cells and their environment. This redox cycling is crucial for anaerobic survival in some bacteria, such as Pseudomonas aeruginosa, by helping to maintain redox homeostasis and generate ATP.
Caption: Phenazine redox cycling mechanism.
Experimental Protocols
6.1. Laccase Activity Assay using a Phenazine Substrate
This protocol describes a general method for determining laccase activity using a phenazine-type substrate, adapted from a procedure for a newly developed substrate, Ferbamine. This method can be adapted for this compound, although optimization of substrate concentration and pH may be necessary.
Materials:
-
Laccase enzyme solution
-
Phenazine substrate (e.g., Ferbamine or this compound)
-
Sodium acetate buffer (50 mM, pH 5.0)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Substrate Solution Preparation: Prepare a stock solution of the phenazine substrate in a suitable solvent (e.g., methanol or DMSO) and then dilute it to the desired final concentration in 50 mM sodium acetate buffer (pH 5.0).
-
Enzyme Preparation: Prepare dilutions of the laccase enzyme solution in the same sodium acetate buffer.
-
Assay Setup:
-
For microplate reader: To each well of a 96-well plate, add a specific volume of the substrate solution.
-
For spectrophotometer: To a cuvette, add the substrate solution.
-
-
Reaction Initiation: Add a specific volume of the laccase enzyme solution to the wells or cuvette to initiate the reaction. A control reaction should be prepared by adding buffer instead of the enzyme solution.
-
Measurement: Immediately measure the change in absorbance at a predetermined wavelength over time. The optimal wavelength will depend on the specific phenazine substrate and its oxidized product. For Ferbamine, the color change produces a pale yellow area with a purple halo.
-
Calculation of Activity: Laccase activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the transformation of 1 µmol of substrate per minute under the specified conditions. The activity can be calculated from the initial linear rate of the reaction using the Beer-Lambert law, provided the molar extinction coefficient of the product is known.
Safety and Handling
7.1. Hazard Identification
This compound is intended for research use only and is not for human or veterinary use.[2] Users should consult the Safety Data Sheet (SDS) for detailed hazard information.
7.2. Recommended Precautions
-
Handling: Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area, preferably in a fume hood. Avoid the formation of dust and aerosols.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area. Store at the recommended temperature of -20°C. Keep away from direct sunlight and sources of ignition.[1]
7.3. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Conclusion
This compound is a versatile research chemical with established applications in enzymology and microbiology. Its redox properties and role in bacterial processes make it a valuable tool for scientific investigation. This guide has provided a detailed overview of its chemical information, biological relevance, and practical experimental guidance. Further research into its synthesis, biological activities, and potential applications is warranted and encouraged.
References
An In-depth Technical Guide to Structural Isomers of C14H12N2O2 for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of selected structural isomers of the molecular formula C14H12N2O2. The focus is on providing researchers, scientists, and drug development professionals with detailed information on the synthesis, spectroscopic characterization, and biological activities of these compounds. The isomers discussed belong to distinct chemical classes, each with unique properties and potential therapeutic applications.
1,4-Diamino-2,3-dihydroanthracene-9,10-dione
Chemical Class: Anthraquinone Derivative
1,4-Diamino-2,3-dihydroanthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory effects.[1][2][3] This particular isomer is also known as Solvent Violet 47 and is used in the formulation of colored smoke.[4]
Synthesis
The synthesis of 1,4-diamino-2,3-dihydroanthracene-9,10-dione can be achieved through the reduction of 1,4-diaminoanthraquinone. A common method involves the reaction of 1,4-diaminoanthraquinone with a reducing agent like sodium dithionite.[4] An alternative precursor is 1,4-dihydroxyanthraquinone (quinizarin), which can be reacted with amines to yield the corresponding 1,4-diaminoanthraquinone derivatives.[5]
A general workflow for the synthesis of 1,4-diaminoanthraquinone derivatives is depicted below.
Spectroscopic Data
The following table summarizes key spectroscopic data for 1,4-diamino-2,3-dihydroanthracene-9,10-dione.
| Spectroscopic Technique | Data | Reference |
| Mass Spectrometry | Molecular Weight: 240.26 g/mol | [6] |
| Infrared (IR) Spectroscopy | Key Peaks (cm⁻¹): 3388, 3220, 3068 (N-H stretching); 2972, 2866 (C-H stretching); 1611 (C=O stretching) | [5] |
Biological Activity
While specific signaling pathways for 1,4-diamino-2,3-dihydroanthracene-9,10-dione are not extensively documented, some studies have indicated that it can be mutagenic in the Ames assay.[4] The broader class of anthraquinones has been shown to exert anticancer effects through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of topoisomerase II.[1][7]
1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carboxylic Acid
Chemical Class: Pyrido[1,2-a]benzimidazole Derivative
Pyrido[1,2-a]benzimidazoles are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities. These activities include antiviral, antibacterial, and anticancer properties.[8][9]
Synthesis
The synthesis of the pyrido[1,2-a]benzimidazole scaffold generally involves the reaction of a 2-aminobenzimidazole derivative with a suitable bifunctional reagent. For instance, α,β-unsaturated aldehydes or ketones can be used to construct the pyridinone ring.[9] A general synthetic approach is illustrated in the following workflow.
Biological Activity and Signaling Pathways
A significant finding for this class of compounds is their potential to act as modulators of the GABA-A receptor.[10] Benzodiazepines, which are well-known GABA-A receptor modulators, exert their effects by binding to the receptor and enhancing the inhibitory effects of GABA.[11] It is hypothesized that pyrido[1,2-a]benzimidazoles may act in a similar manner, making them promising candidates for the development of new anxiolytic and anticonvulsant drugs.
The diagram below illustrates the allosteric modulation of the GABA-A receptor.
Furthermore, certain pyrido[1,2-a]benzimidazole derivatives have demonstrated potent antimalarial activity. For example, the compound TDR86919 showed an IC50 of 0.047 µM against the drug-resistant K1 strain of Plasmodium falciparum and significant in vivo efficacy in a mouse model.[12]
| Compound Class | Biological Activity | Quantitative Data | Reference |
| Pyrido[1,2-a]benzimidazoles | Antimalarial | IC50 (TDR86919 vs. K1 P. falciparum): 0.047 µM | [12] |
2-Amino-5-methylbenzo[b][2][8]benzoxazepin-6-one
Chemical Class: Benzoxazepinone Derivative
Benzoxazepinones are a class of heterocyclic compounds that have been investigated for a variety of biological activities. While specific data for the 2-amino-5-methyl substituted isomer is limited, the broader class of benzoxazepinones has shown promise in several therapeutic areas.
Synthesis and Biological Activity
The synthesis of benzoxazepinone derivatives often involves multi-step reaction sequences. The biological evaluation of this class has revealed activities such as glycogen phosphorylase inhibition, which is a target for the treatment of type 2 diabetes.[13][14] Other related benzoxazinone derivatives have been explored for their potential as tyrosine kinase inhibitors for cancer therapy.[15]
Methylcyano(1-methyl-2(1H)-quinolinylidene)acetate
Chemical Class: Quinolylideneacetate Derivative
Quinolines and their derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[16][17][18]
Synthesis and Biological Activity
The synthesis of quinoline derivatives can be achieved through various established methods. The biological activity of quinoline derivatives is diverse. For instance, some have been shown to target DNA topoisomerase enzymes, leading to their anticancer effects.[19] Others have demonstrated activity against various microbial pathogens. The specific biological profile of methylcyano(1-methyl-2(1H)-quinolinylidene)acetate is not well-documented in publicly available literature, but its structural class suggests potential for biological activity.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of specific isomers are often found within the primary research literature. For researchers interested in synthesizing these or related compounds, consulting the cited references is recommended for specific reaction conditions, purification methods, and analytical data.
General Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure of the synthesized isomers.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.
-
X-ray Crystallography: Can be used to determine the three-dimensional structure of crystalline compounds.
Conclusion
The structural isomers of C14H12N2O2 represent a diverse set of chemical entities with significant potential in drug discovery and development. The anthraquinone and pyrido[1,2-a]benzimidazole isomers, in particular, have demonstrated interesting biological activities that warrant further investigation. While data on some isomers remains limited, the broader chemical classes to which they belong offer a rich field for further research and the development of novel therapeutic agents. This guide serves as a foundational resource for scientists and researchers to explore the potential of these and related compounds.
References
- 1. A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi: a co ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03610J [pubs.rsc.org]
- 3. A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,4-Diamino-2,3-dihydroanthraquinone - Wikipedia [en.wikipedia.org]
- 5. Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9,10-Anthracenedione, 1,4-diamino-2,3-dihydro- [webbook.nist.gov]
- 7. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elar.urfu.ru [elar.urfu.ru]
- 9. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular docking analysis of α2-containing GABAA receptors with benzimidazoles derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimalarial pyrido[1,2-a]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jddtonline.info [jddtonline.info]
- 16. researchgate.net [researchgate.net]
- 17. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Nonclassical biological activities of quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 1,6-Dimethoxyphenazine in Microbial Ecology: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenazines are a diverse class of redox-active secondary metabolites produced by a wide array of bacteria, playing crucial roles in microbial competition, signaling, and pathogenesis. While much research has focused on phenazines like pyocyanin and phenazine-1-carboxylic acid (PCA), other derivatives such as 1,6-dimethoxyphenazine are emerging as significant players in microbial ecology. This technical guide provides an in-depth overview of this compound, consolidating current knowledge on its biosynthesis, biological activities, and ecological significance. We present quantitative data, detailed experimental methodologies, and pathway diagrams to serve as a comprehensive resource for researchers in microbiology, natural product chemistry, and drug development.
Introduction to Phenazines and this compound
Phenazines are nitrogen-containing heterocyclic compounds that are integral to the physiology and ecological fitness of their producers, which include genera such as Pseudomonas, Streptomyces, and Lysobacter.[1][2] These molecules are known for their broad-spectrum antimicrobial properties, their ability to function as electron shuttles in respiration and biofilm formation, and their role as signaling molecules in quorum sensing networks.[2][3]
This compound is a phenazine derivative produced by several species of Streptomyces and Lysobacter.[4][5] Structurally, it is characterized by two methoxy groups at the 1 and 6 positions of the phenazine core. While sometimes described as having weak direct antibacterial activity, its ecological role is multifaceted, potentially involving synergistic interactions with other antimicrobials and serving as a precursor to more potent N-oxide derivatives.[5][6]
Biosynthesis of this compound
The biosynthesis of this compound originates from the shikimic acid pathway, diverging at the intermediate chorismic acid.[3] Unlike the well-studied phenazine-1-carboxylic acid (PCA) pathway in Pseudomonas, this compound is typically derived from phenazine-1,6-dicarboxylic acid (PDC), the primary phenazine precursor in Streptomyces and Lysobacter.[2][5]
The key steps in the biosynthesis are as follows:
-
Core Synthesis: A conserved set of enzymes encoded by the phz operon (e.g., PhzA-G) catalyzes the conversion of chorismic acid to the tricyclic phenazine core, PDC.[2]
-
Decarboxylative Hydroxylation: In organisms like Lysobacter antibioticus OH13, the FAD-dependent enzyme LaPhzS catalyzes the decarboxylative hydroxylation of PDC to yield 1,6-dihydroxyphenazine (DHP).[7]
-
O-methylation: The crucial step for the formation of this compound is the methylation of the hydroxyl groups. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. The enzyme LaPhzM from L. antibioticus OH13 has been identified and shown to be responsible for the formation of both mono- and di-O-methylated phenazines.[7][8]
Further modifications, such as N-oxidation by enzymes like LaPhzNO1, can occur on the phenazine ring, leading to the production of potent antibiotics like myxin (1-hydroxy-6-methoxyphenazine-N5,N10-dioxide).[5][7]
Biosynthesis pathway of this compound.
Role in Microbial Ecology
The function of this compound in microbial communities is complex, extending beyond simple antagonism.
Antimicrobial Activity
This compound itself is reported to be a weakly active antibacterial agent, with some activity noted against mycobacteria.[4][9] However, its derivatives and its role in synergy with other compounds are of significant interest. For instance, related O-methylated phenazines have been shown to act as potentiators for antibiotics like ciprofloxacin, reducing the required dosage.[5] This suggests a role in weakening competitors, making them more susceptible to other inhibitory compounds.
Redox Activity and Interspecies Interactions
Like all phenazines, this compound is a redox-active molecule. The methoxy groups are electron-donating, which influences the compound's oxidation potential.[6] This property allows it to participate in extracellular electron transfer, which is crucial for:
-
Nutrient Acquisition: Facilitating the reduction of insoluble minerals like iron and manganese, making them bioavailable.
-
Biofilm Formation: Acting as an electron shuttle to help balance the redox state of the cell, particularly in anoxic regions of biofilms.
-
Interspecies Competition: Generating reactive oxygen species (ROS) through redox cycling, which can be toxic to competing microbes.
Signaling
While a direct signaling role for this compound has not been explicitly demonstrated, phenazines are known to function as signaling molecules in quorum sensing (QS) circuits. For example, pyocyanin can modulate gene expression through the transcription factor SoxR.[10] Given the structural similarity and shared redox properties, it is plausible that this compound or its derivatives could influence gene expression in both producer and neighboring species, impacting community-wide behaviors.
General phenazine-mediated signaling workflow.
Data Presentation
Table 1: Production of this compound
| Producing Strain (Engineered) | Precursor | Key Enzyme Introduced | Production Titer (mg/L) | Reference |
| Pseudomonas chlororaphis | Glycerol | O-methyltransferase (PhzMLa) | 71.8 | [1][11] |
| Streptomyces coelicolor | Xylan/R5 medium | PhzF' (for PDC precursor) | Not directly quantified for the final product | [10] |
Table 2: Known Biological Activities
| Compound | Activity Type | Target Organisms | Notes | Reference |
| This compound | Weak antibacterial | Mycobacteria | Often used as a dereplication standard in drug discovery. | [4][9] |
| Related O-methylated phenazines | Antibiotic potentiator | Various bacteria | Enhances the efficacy of ciprofloxacin. | [5] |
| Phenazine-1,6-dicarboxylic acid (PDC) | Antibacterial | E. coli, Bacillus subtilis | Lethal activity at 37 mM. | [5][12] |
| Myxin (N-oxide derivative) | Potent antimicrobial | Broad spectrum | Inhibits DNA synthesis. | [5][13] |
Experimental Protocols
Extraction and Quantification of this compound
This protocol is adapted from standard methods for phenazine analysis and can be optimized for specific microbial cultures.
Objective: To extract and quantify this compound from a liquid bacterial culture.
Materials:
-
Bacterial culture (e.g., Streptomyces sp. or engineered P. chlororaphis)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Methanol (HPLC grade)
-
0.1 N HCl
-
Centrifuge and tubes
-
Rotary evaporator
-
HPLC system with a C18 column and UV-Vis detector
Methodology:
-
Culture Growth: Grow the microbial strain in a suitable liquid medium (e.g., R5 medium for Streptomyces) under optimal conditions for phenazine production (typically stationary phase).
-
Solvent Extraction:
-
Acidify the culture supernatant to pH ~2.0 with HCl.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously for 10 minutes.
-
Separate the organic (ethyl acetate) phase. Repeat the extraction twice more on the aqueous phase.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
-
Concentration: Evaporate the solvent from the pooled organic phase using a rotary evaporator at low pressure and moderate temperature (e.g., 40°C).
-
Sample Preparation: Re-dissolve the dried extract in a known volume of methanol for HPLC analysis. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Analysis:
-
Inject the sample onto a C18 HPLC column.
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Monitor the elution profile at a characteristic wavelength for phenazines (e.g., 254 nm and 365 nm).
-
Quantify the this compound peak by comparing its area to a standard curve prepared with a purified standard of the compound.
-
Workflow for phenazine extraction and analysis.
Heterologous Expression of Biosynthetic Genes
Objective: To produce this compound in a heterologous host like Pseudomonas chlororaphis or E. coli.
Methodology:
-
Gene Cluster Identification: Identify the PDC biosynthesis gene cluster (phz) and the O-methyltransferase gene (e.g., LaPhzM) from the native producer.
-
Vector Construction: Clone the required genes into a suitable expression vector under the control of a strong, inducible promoter. For example, co-express the phz operon from a PDC producer and LaPhzM.
-
Host Transformation: Transform the engineered plasmid into a suitable host strain. P. chlororaphis is a good candidate as it already possesses an efficient phenazine precursor pathway.[11]
-
Expression and Production: Induce gene expression and grow the culture under optimized fermentation conditions.
-
Analysis: Extract and analyze the produced phenazines as described in Protocol 5.1.
Conclusion and Future Directions
This compound represents an intriguing component of the complex chemical language of microbes. While its direct antimicrobial effects may be modest, its role as a precursor to potent N-oxides, a potential antibiotic potentiator, and a redox-active agent in microbial communities highlights its ecological importance. The successful engineering of high-yield production strains opens avenues for further investigation into its biological activities and potential applications.
Future research should focus on:
-
Elucidating any direct signaling roles of this compound and its interaction with specific transcriptional regulators.
-
Screening for synergistic antimicrobial activities with a broader range of antibiotics and antifungal agents.
-
Investigating its impact on the structure and function of complex microbial communities, such as those in the rhizosphere and in polymicrobial infections.
-
Exploring the enzymatic synthesis of novel derivatives with enhanced biological activity for drug development.
This guide provides a foundational resource for these future endeavors, aiming to stimulate further research into this and other understudied phenazine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. toku-e.com [toku-e.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound|Research Chemical [benchchem.com]
- 7. Functional and Structural Analysis of Phenazine O-Methyltransferase LaPhzM from Lysobacter antibioticus OH13 and One-Pot Enzymatic Synthesis of the Antibiotic Myxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. agscientific.com [agscientific.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Theoretical Prediction of 1,6-Dimethoxyphenazine Redox Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the theoretical prediction of the redox potential of 1,6-dimethoxyphenazine. Phenazine derivatives are a significant class of redox-active organic compounds with applications ranging from sustainable energy storage in redox flow batteries to their role as electron mediators in biological systems.[1][2][3] Accurately predicting their redox potentials is crucial for designing molecules with tailored electrochemical properties for specific applications. This document outlines the predominant computational methodologies, presents relevant data for context, and details the experimental protocol for validation.
Theoretical Framework for Redox Potential Prediction
The redox potential (E°) of a molecule is fundamentally related to the Gibbs free energy change (ΔG°) of the redox reaction. In computational chemistry, the prediction of redox potentials typically involves calculating this free energy change for the molecule in a solution.[4][5] This is often achieved by dissecting the process using a thermodynamic Born-Haber cycle, which separates the reaction into gas-phase and solvation components.[1]
Modern in silico techniques range from first-principles quantum mechanical calculations to machine learning models trained on existing data.[4][6] For phenazine derivatives, Density Functional Theory (DFT) has proven to be a robust method for calculating the necessary energy differences.[1][2][7] Furthermore, machine learning (ML) approaches, often assisted by DFT-computed features, are emerging as powerful tools for rapidly screening large chemical spaces of phenazine derivatives.[7][8]
Computational Methodologies
Density Functional Theory (DFT) Approach
DFT is a widely used quantum chemical method for predicting the electronic structure and energies of molecules. The workflow for predicting redox potential involves calculating the free energies of the molecule in its different oxidation states.
Logical Workflow for DFT-Based Redox Potential Prediction
Caption: Workflow for predicting redox potential using Density Functional Theory (DFT).
A common protocol involves using a hybrid functional like B3LYP with a basis set such as 6-31+G(d,p).[9][10] Solvation effects are crucial and are typically accounted for using implicit solvent models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO).[5][9][11]
Machine Learning (ML) Approach
ML models can predict redox potentials with high accuracy at a fraction of the computational cost of DFT, making them ideal for high-throughput screening.[2][8] These models are trained on datasets of molecules with known redox potentials, which can be either experimentally measured or calculated via DFT.[7]
Logical Workflow for ML-Based Redox Potential Prediction
Caption: Workflow for predicting redox potential using a Machine Learning (ML) model.
For phenazine derivatives, features can range from simple 2D structural fingerprints to more complex quantum-chemical descriptors like HOMO/LUMO energies.[4][7][12] Studies have shown that even with small training sets of around 150-200 derivatives, ML models can achieve high prediction accuracies (R² > 0.7-0.9).[7][8][12]
Data Presentation: Substituent Effects on Phenazine Redox Potentials
While a specific, universally accepted theoretical value for this compound is not available in the cited literature, the effect of substituents on the parent phenazine core is well-documented. Electron-donating groups (EDGs) like methoxy (-OCH₃) are known to shift the redox potential to more negative values, while electron-withdrawing groups (EWGs) shift it to more positive values.[2] The table below summarizes computationally predicted and experimental redox potentials for related phenazine compounds to provide context.
| Compound | Substituent(s) | Method | Solvent | E° (V vs. SHE) | Reference |
| Phenazine | None | Experimental (CV) | Water (pH 7) | -0.35 V | [3] |
| 1-Hydroxyphenazine | 1-OH (EDG) | Experimental (CV) | Water (pH 7) | -0.28 V | [13] |
| Phenazine-1-carboxamide | 1-CONH₂ (EWG) | Experimental (CV) | Water (pH 7) | -0.21 V | [13] |
| Pyocyanin (1-hydroxy-5-methylphenazine) | 1-OH, 5-CH₃ (EDGs) | Experimental (CV) | Water (pH 7) | -0.34 V | [13] |
| Amino-substituted Phenazines | -NH₂ (EDG) | DFT Calculation | DME | Potentials shifted up to -0.65 V vs. parent phenazine | [2] |
| Cyano-substituted Phenazines | -CN (EWG) | DFT Calculation | DME | Potentials shifted up to +2.25 V vs. parent phenazine | [2] |
Note: Redox potentials are highly dependent on the solvent and pH. Direct comparison between different conditions should be made with caution.
Experimental Protocol for Validation: Cyclic Voltammetry (CV)
The theoretical predictions should be validated experimentally. Cyclic voltammetry is the standard electrochemical technique for determining the redox potential of a compound.[14][15]
Experimental Workflow for Cyclic Voltammetry
Caption: Standard experimental workflow for determining redox potential via Cyclic Voltammetry.
Detailed Methodology
-
Materials and Reagents :
-
This compound (analyte)
-
Anhydrous, high-purity solvent (e.g., acetonitrile, dimethoxyethane)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Reference standard (e.g., Ferrocene/Ferrocenium couple, Fc/Fc⁺) for internal calibration.[9]
-
High-purity inert gas (Argon or Nitrogen)
-
-
Electrochemical Cell Setup :
-
Working Electrode (WE) : Glassy carbon or platinum disk electrode. The electrode surface must be polished to a mirror finish before each experiment.[17]
-
Reference Electrode (RE) : Typically a non-aqueous Ag/Ag⁺ or a saturated calomel electrode (SCE) isolated by a salt bridge.
-
Counter Electrode (CE) : A platinum wire or graphite rod with a surface area larger than the WE.
-
Procedure :
-
Prepare a solution of the analyte (typically 1-5 mM) and the supporting electrolyte (0.1 M) in the chosen solvent.
-
Assemble the three-electrode cell and add the solution.
-
Deoxygenate the solution by bubbling the inert gas through it for at least 15 minutes to prevent interference from oxygen reduction.
-
Connect the electrodes to a potentiostat.
-
Initiate a potential sweep. The potential is ramped linearly from an initial value to a switching potential and then ramped back.[16] The potential window should be wide enough to encompass the redox event of interest.
-
Record the resulting current as a function of the applied potential to generate a cyclic voltammogram.
-
If using an internal reference, add a small amount of ferrocene and record a second voltammogram.
-
-
Data Analysis :
-
The voltammogram will show a peak for the oxidation (anodic peak, Eₚₐ) and reduction (cathodic peak, Eₚ𝒸) of the analyte.
-
For a reversible or quasi-reversible process, the formal redox potential (approximated as the half-wave potential E₁/₂) is calculated as the average of the anodic and cathodic peak potentials: E₁/₂ = (Eₚₐ + Eₚ𝒸) / 2 .[13]
-
All potentials should be reported relative to a standard reference electrode (e.g., by converting from the experimental reference using the known potential of the Fc/Fc⁺ couple).[9]
-
References
- 1. Computational design of phenazine derivative molecules as redox-active electrolyte materials in alkaline aqueous organic flow batteries - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. New insights into phenazine-based organic redox flow batteries by using high-throughput DFT modelling - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D0SE00687D [pubs.rsc.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Unlocking the Potential: Predicting Redox Behavior of Organic Molecules, from Linear Fits to Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Predicting the Redox Potentials of Phenazine Derivatives Using DFT-Assisted Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predicting the Redox Potentials of Phenazine Derivatives Using DFT-Assisted Machine Learning [dspace.ncl.res.in]
- 9. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Redox Reactions of Phenazine Antibiotics with Ferric (Hydr)oxides and Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ossila.com [ossila.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 17. uni-due.de [uni-due.de]
Methodological & Application
Application Notes and Protocols for Redox Indicators in Microbial Assays
Note on 1,6-Dimethoxyphenazine: Initial searches for the application of this compound as a redox indicator in microbial assays did not yield established protocols or significant quantitative data. While it is known as a phenazine derivative produced by some Streptomyces species and exhibits weak antibacterial activity, its use as a primary redox indicator for microbial viability or susceptibility testing is not well-documented in the available scientific literature.[1]
Therefore, these application notes will focus on a widely used and well-validated redox indicator, Resazurin (also known as AlamarBlue™) , which serves a similar purpose and for which extensive data and established protocols are available. The principles and methodologies described herein for resazurin can serve as a foundational guide for researchers interested in the application of redox indicators in microbial assays.
Resazurin as a Redox Indicator in Microbial Assays
Introduction
Resazurin is a blue, non-fluorescent, and cell-permeable dye that is widely used as an indicator of metabolic activity and cell viability in a variety of biological assays.[2][3][4] In the presence of metabolically active cells, resazurin is reduced by intracellular reductases to the pink, highly fluorescent compound resorufin.[4][5][6][7][8] This conversion can be quantitatively measured using either a spectrophotometer (absorbance) or a fluorometer (fluorescence), with fluorescence detection offering higher sensitivity.[9][10] The amount of resorufin produced is directly proportional to the number of viable, metabolically active cells.[8][11][12]
Principle of Action
The reduction of resazurin to resorufin is a key indicator of cellular health and metabolic function. This process is primarily driven by mitochondrial respiratory chain enzymes and other cellular reductases.[6][13] A further, irreversible reduction to the colorless and non-fluorescent hydroresorufin can occur with prolonged incubation or in highly reducing environments.[7][14]
Figure 1: Mechanism of Resazurin Reduction. A brief, descriptive caption.
Applications in Microbial Assays
Resazurin-based assays are versatile and can be adapted for various applications in microbiology, including:
-
Antimicrobial Susceptibility Testing (AST): To determine the minimum inhibitory concentration (MIC) of antimicrobial compounds.[2][14][15][16]
-
Microbial Viability and Cytotoxicity Assays: To assess the viability of microbial populations exposed to different compounds or environmental conditions.[3][4][12][17]
-
High-Throughput Screening (HTS): For the rapid screening of large compound libraries for antimicrobial activity.[18][19]
-
Biofilm Quantification: To determine the metabolic activity of microbial biofilms.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Resazurin
This protocol describes a broth microdilution method for determining the MIC of an antimicrobial agent against a bacterial strain.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Iso-Sensitest Broth)[14]
-
Test antimicrobial compound
-
Resazurin sodium salt solution (0.015% w/v in sterile distilled water or PBS, filter-sterilized)[20]
-
Positive control (bacterial culture without antimicrobial)
-
Negative control (sterile broth)
-
Plate reader (absorbance at 570 nm and 600 nm, or fluorescence at Ex/Em 560/590 nm)
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform serial two-fold dilutions of the antimicrobial compound in the appropriate broth to achieve a range of concentrations. Typically, this is done by adding 100 µL of the highest concentration to the first well and then serially transferring 50 µL to subsequent wells containing 50 µL of broth.[14]
-
-
Inoculum Preparation:
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard.
-
Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[20]
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well containing the antimicrobial dilutions and the positive control wells.
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.[14]
-
-
Addition of Resazurin:
-
Data Acquisition and Interpretation:
-
Visually inspect the plate for a color change from blue (no growth) to pink (growth). The MIC is the lowest concentration of the antimicrobial agent that prevents this color change.[2][15]
-
For quantitative results, measure the fluorescence (Ex/Em 560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.[9][16]
-
Figure 2: Workflow for MIC Determination. A brief, descriptive caption.
Protocol 2: Microbial Viability/Cytotoxicity Assay
This protocol is for assessing the effect of a compound on microbial viability.
Materials:
-
Sterile 96-well opaque-walled plates (for fluorescence)
-
Microbial culture
-
Sterile broth medium
-
Test compound
-
Resazurin solution (as in Protocol 1)
-
Plate reader (fluorescence at Ex/Em 560/590 nm)
Procedure:
-
Cell Seeding:
-
Prepare a suspension of the microbial culture and dispense 100 µL into the wells of a 96-well plate at a predetermined cell density.
-
-
Compound Addition:
-
Add various concentrations of the test compound to the wells. Include appropriate positive (untreated cells) and negative (medium only) controls.
-
-
Incubation:
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) under optimal growth conditions.
-
-
Resazurin Addition and Incubation:
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[9]
-
-
Data Analysis:
-
Subtract the background fluorescence (from negative control wells).
-
Calculate the percentage of viable cells relative to the positive control (untreated cells).
-
If applicable, determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
-
Data Presentation
Quantitative data from these assays should be presented in a clear and organized manner.
Table 1: Example MIC Data for a Novel Antimicrobial Compound
| Bacterial Strain | Antimicrobial | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Compound X | 16 |
| Escherichia coli ATCC 25922 | Compound X | 32 |
| Pseudomonas aeruginosa PAO1 | Compound X | 64 |
| Enterococcus faecalis ATCC 29212 | Compound X | 8 |
Table 2: Example IC50 Data from a Microbial Cytotoxicity Assay
| Microbial Species | Test Compound | Exposure Time (h) | IC50 (µM) |
| Candida albicans SC5314 | Compound Y | 24 | 25.5 |
| Saccharomyces cerevisiae BY4741 | Compound Y | 24 | 42.1 |
| Cryptococcus neoformans H99 | Compound Y | 48 | 18.9 |
Conclusion
Resazurin-based assays are a robust, sensitive, and high-throughput compatible method for assessing microbial viability and the efficacy of antimicrobial agents. While this compound is a known microbial metabolite, its application as a redox indicator in these assays is not currently established. The protocols and principles outlined here for resazurin provide a solid foundation for researchers in microbiology and drug development to quantify the effects of various compounds on microbial metabolic activity.
References
- 1. toku-e.com [toku-e.com]
- 2. researchgate.net [researchgate.net]
- 3. What are the advantages of resazurin (alamar blue) assay? | AAT Bioquest [aatbio.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. vincristinesulfate.com [vincristinesulfate.com]
- 6. Revisiting the Resazurin-Based Sensing of Cellular Viability: Widening the Application Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alamarBlue Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Resazurin Reduction-Based Assays Revisited: Guidelines for Accurate Reporting of Relative Differences on Metabolic Status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. biotium.com [biotium.com]
- 13. Resazurin - Wikipedia [en.wikipedia.org]
- 14. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Resazurin viability assay [bio-protocol.org]
- 18. Optimization of a resazurin-based microplate assay for large-scale compound screenings against Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Resazurin-based high-throughput screening method for the discovery of dietary phytochemicals to target microbial transformation of l -carnitine into t ... - Food & Function (RSC Publishing) DOI:10.1039/D2FO00103A [pubs.rsc.org]
- 20. Resazurin-based 96-well plate microdilution method for the determination of minimum inhibitory concentration of biosurfactants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,6-Dimethoxyphenazine in Microbial Fuel Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocols are based on established methodologies for testing exogenous redox mediators in microbial fuel cells (MFCs). As of the last update, specific literature detailing the use of 1,6-dimethoxyphenazine in MFCs is not available. Therefore, these guidelines are provided as a starting point for research and may require optimization.
Introduction
Phenazine compounds are a class of redox-active molecules known to facilitate extracellular electron transfer in microbial fuel cells, acting as electron shuttles between microorganisms and the anode. This mediated electron transfer can significantly enhance the power output of an MFC. This compound, a naturally occurring phenazine derivative, possesses a redox-active core structure suggesting its potential as an effective electron shuttle in MFCs. These application notes provide a detailed protocol for the preparation, application, and evaluation of this compound as a redox mediator in a laboratory-scale microbial fuel cell.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented in Table 1. This information is crucial for the preparation of stock solutions and for understanding its behavior in an aqueous environment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13398-79-3 | [1][2][3] |
| Molecular Formula | C₁₄H₁₂N₂O₂ | [1][2][3][4] |
| Molecular Weight | 240.26 g/mol | [1][3][4] |
| Appearance | Yellow solid | [1] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO | [1] |
| Storage Conditions | -20°C | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for addition to the MFC anode chamber.
Materials:
-
This compound (purity >98%)
-
Dimethyl sulfoxide (DMSO) or ethanol
-
Sterile, deionized water
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Accurately weigh a desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh 2.40 mg of this compound.
-
Dissolve the powder in a minimal amount of a suitable solvent such as DMSO or ethanol.[1]
-
Once fully dissolved, bring the solution to the final desired volume with sterile, deionized water. For a 10 mM stock solution, if 2.40 mg was used, the final volume would be 1 mL.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at -20°C, protected from light.
Operation of a Two-Chamber Microbial Fuel Cell
Objective: To evaluate the effect of this compound on the performance of a microbial fuel cell.
Materials:
-
Two-chamber H-type MFC
-
Anode and cathode electrodes (e.g., carbon felt, carbon cloth)
-
Proton exchange membrane (PEM), such as Nafion®
-
Anaerobic sludge or a pure culture of electrogenic bacteria (e.g., Shewanella oneidensis, Geobacter sulfurreducens)
-
Anode medium (e.g., nutrient broth supplemented with a carbon source like sodium acetate or glucose)
-
Cathode solution (e.g., phosphate buffer)
-
External resistor (e.g., 1 kΩ)
-
Data acquisition system or multimeter
Procedure:
-
Assemble the two-chamber MFC according to the manufacturer's instructions, ensuring the PEM separates the anode and cathode chambers.
-
Inoculate the anode chamber with the selected microbial culture and fill with the anode medium.
-
Fill the cathode chamber with the cathode solution.
-
Acclimate the MFC by connecting the anode and cathode through an external resistor and monitoring the voltage until a stable baseline is achieved. This may take several days to weeks.
-
Once the MFC performance is stable, introduce a specific concentration of the this compound stock solution into the anode chamber. A typical starting concentration for phenazine mediators is in the range of 10-100 µM.
-
Monitor the voltage across the external resistor continuously.
-
Perform electrochemical analyses such as polarization curves and power density curves to fully characterize the MFC performance with and without the mediator.
Electrochemical Analysis
Objective: To quantify the performance of the MFC with and without this compound.
Procedure:
-
Polarization Curve: Vary the external resistance over a wide range (e.g., from open circuit to a short circuit) and measure the stable voltage at each resistance.
-
Power Density Curve: Calculate the current (I = V/R) and power (P = V * I) for each resistance. Normalize the power to the anode surface area to obtain power density (mW/m²). Plot power density as a function of current density (A/m²).
-
Cyclic Voltammetry (CV): To determine the redox potential of this compound under the experimental conditions, perform CV using a three-electrode setup (working, counter, and reference electrodes) in the anolyte with and without the mediator.
Data Presentation
The following tables should be used to record and compare the performance of the MFC.
Table 2: MFC Performance Before and After Addition of this compound
| Parameter | Before Mediator | After Mediator (Specify Conc.) | % Change |
| Open Circuit Voltage (OCV) (mV) | |||
| Maximum Power Density (mW/m²) | |||
| Current Density at Max Power (A/m²) | |||
| Internal Resistance (Ω) |
Table 3: Electrochemical Properties of this compound
| Parameter | Value |
| Anodic Peak Potential (Epa) (V vs. Ag/AgCl) | |
| Cathodic Peak Potential (Epc) (V vs. Ag/AgCl) | |
| Formal Redox Potential (E°') (V vs. Ag/AgCl) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in an MFC.
Mediated Electron Transfer Pathway
Caption: Proposed mechanism of mediated electron transfer by this compound.
References
Application Notes and Protocols for 1,6-Dimethoxyphenazine in Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a wide range of bacteria, renowned for their broad-spectrum biological activities, including potent antifungal properties. While the antifungal potential of many phenazine derivatives is well-documented, specific research on 1,6-dimethoxyphenazine is less extensive. However, by examining the activities of structurally related phenazines, we can infer its potential applications and establish robust protocols for its investigation in antifungal research.
These application notes provide a comprehensive overview of the potential antifungal applications of this compound, drawing on data from other well-studied phenazines. Detailed protocols for key experiments are provided to guide researchers in evaluating its efficacy and elucidating its mechanism of action.
Antifungal Spectrum and Efficacy
| Phenazine Derivative | Fungal Species | MIC/EC50 (µg/mL) | Reference |
| Phenazine-1-carboxylic acid (PCA) | Pestalotiopsis kenyana | EC50: 2.32 | [1][2][3] |
| Phenazine-1-carboxylic acid (PCA) | Botrytis cinerea | MIC: 25 | [4] |
| Phenazine-1-carboxamide (PCN) | Rhizoctonia solani | EC50: 9.09 | |
| Pyocyanin | Candida albicans | MIC: >64 | |
| 1-Hydroxyphenazine | Candida albicans | MIC: Not specified | |
| 5-Methyl-phenazine-1-carboxylic acid (5MPCA) | Candida albicans | More toxic than pyocyanin |
Mechanism of Action
The antifungal activity of phenazines is often multifactorial, targeting several key cellular processes in fungi. The primary mechanisms include:
-
Generation of Reactive Oxygen Species (ROS): Phenazines can undergo redox cycling within fungal cells, leading to the production of superoxide radicals and other ROS. This induces oxidative stress, damaging cellular components such as lipids, proteins, and DNA, ultimately leading to cell death.
-
Induction of Apoptosis: The accumulation of ROS and subsequent cellular damage can trigger programmed cell death, or apoptosis, in fungal cells. This is characterized by specific morphological and biochemical changes, including phosphatidylserine externalization and DNA fragmentation.
-
Disruption of Cell Wall and Membrane Integrity: Some phenazines have been shown to interfere with the synthesis of essential cell wall components or directly damage the fungal cell membrane, leading to leakage of intracellular contents and cell lysis. For instance, echinocandins like caspofungin and micafungin inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[5][6][7][8][9]
A proposed signaling pathway for the antifungal action of phenazines is depicted below:
Caption: Proposed mechanism of antifungal action for phenazine compounds.
Experimental Protocols
The following are detailed protocols for the evaluation of the antifungal properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.[10][11][12][13][14]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal inoculum (e.g., Candida albicans), standardized to 0.5 McFarland
-
Spectrophotometer or microplate reader (optional)
-
Positive control (e.g., Fluconazole)
-
Negative control (medium only)
-
Solvent control (medium with DMSO)
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions:
-
In a 96-well plate, add 100 µL of RPMI-1640 medium to wells 2 through 12 of a single row.
-
In well 1, add 200 µL of the stock solution of this compound diluted in RPMI-1640 to twice the highest desired final concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
Grow the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Inoculation: Add 100 µL of the diluted fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control well. This can be determined visually or by reading the optical density at 530 nm.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal Mechanism of Phenazine-1-Carboxylic Acid against Pestalotiopsis kenyana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Effects of Micafungin, Caspofungin, and Anidulafungin against a Difficult-To-Treat Fungal Opportunistic Pathogen, Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacology and metabolism of anidulafungin, caspofungin and micafungin in the treatment of invasive candidosis: review of the literature. | Sigma-Aldrich [sigmaaldrich.com]
- 10. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. webstore.ansi.org [webstore.ansi.org]
Application Notes and Protocols: Antibacterial Activity of 1,6-Dimethoxyphenazine and Related Phenazines Against Mycobacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenazine compounds are a class of nitrogen-containing heterocyclic molecules known for their broad-spectrum antimicrobial properties. This document provides an overview of the reported antibacterial activity of 1,6-dimethoxyphenazine and other phenazine derivatives against mycobacteria. While specific quantitative data on the antimycobacterial activity of this compound is limited, this report details generalized experimental protocols for assessing the efficacy of phenazine compounds against Mycobacterium tuberculosis and other mycobacterial species. These protocols are intended to serve as a practical guide for researchers in the field of antimicrobial drug discovery and development.
Introduction to this compound and Phenazine Derivatives
Phenazines are redox-active compounds produced by a variety of bacteria, including species of Pseudomonas and Streptomyces. Their biological activity is often attributed to their ability to generate reactive oxygen species (ROS) and interfere with cellular respiration. The phenazine scaffold can be substituted with various functional groups, leading to a diverse range of derivatives with varying biological activities.
This compound is a naturally occurring phenazine that has been isolated from Lysobacter antibioticus OH13.[1] While it has been reported to possess weak antibacterial activity, specific details regarding its efficacy against mycobacteria are not extensively documented in the current literature.[1] However, the broader class of phenazine derivatives has demonstrated significant potential as antimycobacterial agents, with some compounds showing activity against multidrug-resistant strains of Mycobacterium tuberculosis.[2]
Quantitative Data on the Antimycobacterial Activity of Phenazine Derivatives
| Compound/Derivative | Mycobacterial Strain | MIC (µg/mL) | Reference |
| General Phenazine Derivatives | Mycobacterium tuberculosis | Varies | [2] |
| Myxin (1-hydroxy-6-methoxyphenazine 5,10-dioxide) | Mycobacterium tuberculosis H37Rv | Not specified | [1] |
| Iodinin (1,6-dihydroxyphenazine 5,10-dioxide) | Mycobacterium tuberculosis H37Rv | Not specified | [1] |
Note: This table is intended to be illustrative of the potential of the phenazine class. Researchers are encouraged to perform their own detailed susceptibility testing for this compound.
Experimental Protocols
The following protocols provide a generalized framework for assessing the in vitro antimycobacterial activity of this compound or other phenazine derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.
Materials:
-
This compound (or other test compound)
-
Mycobacterium tuberculosis H37Rv (or other relevant mycobacterial strain)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Preparation of Mycobacterial Inoculum: Grow the mycobacterial strain in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10⁷ CFU/mL. Dilute this suspension 1:100 in fresh broth to obtain the final inoculum.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of supplemented Middlebrook 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.
-
The final volume in each well should be 100 µL.
-
-
Inoculation: Add 100 µL of the prepared mycobacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control: Wells containing broth and inoculum only (no compound).
-
Negative Control: Wells containing broth only (no inoculum).
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent used.
-
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days, or until visible growth is observed in the positive control wells.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Following MIC Determination: After determining the MIC, take a 10 µL aliquot from all wells showing no visible growth.
-
Plating: Spot-plate the aliquots onto Middlebrook 7H10 agar plates supplemented with 10% OADC.
-
Incubation: Incubate the plates at 37°C for 3-4 weeks.
-
Reading the Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Proposed Mechanism of Action for Phenazines
Caption: Proposed mechanism of action for phenazine compounds against bacteria.
Conclusion
While specific data on the antimycobacterial activity of this compound remains limited, the broader class of phenazine derivatives holds promise for the development of new anti-tuberculosis agents. The protocols outlined in this document provide a standardized approach for evaluating the efficacy of these compounds. Further research is warranted to fully elucidate the antimycobacterial potential of this compound and to explore its mechanism of action.
References
Application Note: Quantitative Analysis of 1,6-Dimethoxyphenazine using a Validated HPLC Method
Abstract
This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1,6-dimethoxyphenazine in research samples. The method utilizes a C18 column with gradient elution and UV detection, demonstrating excellent linearity, accuracy, and precision. This protocol is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this compound.
Introduction
This compound is a phenazine derivative of interest in various research fields, including microbiology and medicinal chemistry. Accurate quantification is crucial for understanding its biological activity, pharmacokinetics, and for quality control purposes. This document provides a detailed protocol for a validated HPLC method to meet these analytical needs.
Experimental
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode-array detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 20% B
-
12.1-15 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 265 nm
-
Run Time: 15 minutes
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 80% A, 20% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: For cultured microbial samples, a liquid-liquid extraction is recommended.
-
To 1 mL of culture broth, add 2 mL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 500 µL of the mobile phase (80% A, 20% B).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
Method Validation Summary
The developed HPLC method was validated according to ICH guidelines for linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ).
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | |
| - Intra-day | < 1.5% |
| - Inter-day | < 2.0% |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
| Retention Time | ~ 8.5 min |
Results and Discussion
The chromatographic conditions were optimized to achieve a symmetrical peak shape and adequate retention for this compound, well-separated from potential matrix interferences. The gradient elution allows for the efficient removal of early-eluting polar compounds and late-eluting non-polar compounds from the column. The total run time of 15 minutes, including re-equilibration, allows for a high throughput of samples. The validation data demonstrates that the method is linear, accurate, and precise over the specified concentration range, making it suitable for reliable quantification.
Detailed Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): 1.1. Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. 1.2. Add approximately 7 mL of HPLC-grade methanol. 1.3. Sonicate for 5 minutes or until the standard is completely dissolved. 1.4. Allow the solution to return to room temperature. 1.5. Make up the volume to 10 mL with methanol and mix thoroughly.
-
Calibration Standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL): 2.1. Label six 10 mL volumetric flasks. 2.2. Prepare a 100 µg/mL intermediate stock by diluting 1 mL of the primary stock to 10 mL with the mobile phase (80% A, 20% B). 2.3. Perform serial dilutions from the intermediate stock to prepare the final working concentrations. For example, to prepare the 10 µg/mL standard, dilute 1 mL of the 100 µg/mL intermediate stock to 10 mL with the mobile phase.
Protocol 2: Sample Preparation from Microbial Culture
-
Pipette 1.0 mL of the microbial culture into a 15 mL centrifuge tube.
-
Add 2.0 mL of ethyl acetate to the tube.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge the tube at 4000 rpm for 10 minutes.
-
Using a pipette, carefully aspirate the top organic layer (ethyl acetate) and transfer it to a new, clean tube. Be careful not to disturb the aqueous layer or the interface.
-
Place the tube with the ethyl acetate extract in a sample concentrator or under a gentle stream of nitrogen gas at room temperature to evaporate the solvent completely.
-
Once the tube is completely dry, add 500 µL of the HPLC mobile phase (80% A, 20% B) to reconstitute the residue.
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Draw the reconstituted solution into a syringe.
-
Attach a 0.22 µm PTFE or nylon syringe filter to the syringe.
-
Filter the solution directly into a labeled 2 mL HPLC autosampler vial.
-
Cap the vial and place it in the autosampler tray for analysis.
Visualizations
Synthesis of 1,6-Dimethoxyphenazine for Research Applications: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 1,6-dimethoxyphenazine, a naturally occurring phenazine derivative found in several species of Streptomyces.[1] This compound and its analogues are of interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with the phenazine scaffold, including antibacterial and anticancer properties. This application note details a feasible two-step chemical synthesis route, starting from commercially available precursors, and provides protocols for the synthesis of the intermediate, 1,6-dihydroxyphenazine, and its subsequent methylation to yield the target compound.
Chemical Properties and Data
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂N₂O₂ | [1] |
| Molecular Weight | 240.26 g/mol | [2] |
| Appearance | Yellow solid | [1] |
| CAS Number | 13398-79-3 | [1] |
| Purity (commercial) | >98% by HPLC | [1] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO | [1] |
| Storage Conditions | -20°C | [1] |
Synthesis Overview
The synthesis of this compound is proposed via a two-step process:
-
Synthesis of 1,6-Dihydroxyphenazine: This intermediate is synthesized via a condensation reaction.
-
Methylation of 1,6-Dihydroxyphenazine: The final product, this compound, is obtained through the methylation of the dihydroxy intermediate.
Figure 1: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1,6-Dihydroxyphenazine
This protocol is adapted from the synthesis of a similar compound, 1,3-dihydroxyphenazine, and employs a condensation reaction.
Materials:
-
Benzofuroxan
-
Resorcinol
-
Methanol
-
N,N-Diisopropylethylamine (DIPEA)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Sodium dithionite
-
Potassium hydroxide (KOH)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzofuroxan and resorcinol (1:1 molar ratio) in methanol.
-
Condensation: To the stirred solution, add N,N-diisopropylethylamine (DIPEA) and deionized water. The reaction mixture will typically change color. Allow the reaction to proceed at room temperature for 18-24 hours.
-
Work-up: Quench the reaction by adding 1 M hydrochloric acid. The resulting precipitate, 1,6-dihydroxyphenazine-5,10-dioxide, is collected by vacuum filtration and washed with deionized water.
-
Reduction: The crude dioxide intermediate is then suspended in a solution of potassium hydroxide in deionized water. Sodium dithionite is added portion-wise to the stirred suspension. The reaction progress can be monitored by a color change.
-
Isolation and Purification: After the reaction is complete, the mixture is acidified to precipitate the 1,6-dihydroxyphenazine. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Methylation of 1,6-Dihydroxyphenazine to this compound
This step involves the methylation of the hydroxyl groups of 1,6-dihydroxyphenazine. The Williamson ether synthesis is a suitable method.
Materials:
-
1,6-Dihydroxyphenazine
-
Anhydrous acetone or Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 1,6-dihydroxyphenazine in anhydrous acetone or DMF.
-
Deprotonation: Add an excess of anhydrous potassium carbonate to the suspension. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Methylation: Add methyl iodide or dimethyl sulfate (at least 2 equivalents) to the reaction mixture. Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is concentrated under reduced pressure.
-
Isolation and Purification: The crude product is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting solid can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Characterization Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |
| This compound | Expected signals for aromatic protons and two methoxy groups. | Expected signals for aromatic carbons and methoxy carbons. | M+H: 241.2[2] |
| This compound 5-oxide | - | Data available in literature | M+: 256.26[3] |
Note: Specific NMR data for this compound was not available in the searched literature. Researchers should perform their own analysis for structural confirmation.
Logical Relationship of Synthesis
References
Application Note: 1,6-Dimethoxyphenazine as a Novel Internal Standard for the Quantification of Phenazine-Based Analytes by HPLC-UV
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note describes a method for the quantification of phenazine-based analytes in a sample matrix using 1,6-dimethoxyphenazine as an internal standard (IS). Internal standards are crucial in analytical chromatography for improving the precision and accuracy of quantitative analysis by correcting for variations in sample injection volume, sample preparation, and instrument response. This compound, a structurally related but chromatographically distinct compound, is proposed here as a suitable internal standard for the analysis of other phenazine derivatives due to its chemical stability and distinct retention time.
This document provides a detailed protocol for the use of this compound as an internal standard in High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The methodology outlined is intended to serve as a template that can be adapted for specific phenazine-based analytes of interest.
Experimental Protocols
1. Materials and Reagents
-
Analytes: Phenazine-based compounds of interest.
-
Internal Standard: this compound (≥98% purity)
-
Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Water (deionized, 18.2 MΩ·cm)
-
Mobile Phase: Acetonitrile and Water (proportions may vary based on the analyte)
-
Sample Matrix: e.g., plasma, cell culture media (user-defined)
2. Instrumentation
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.
-
Data Acquisition and Processing: Chromatography data station software.
3. Preparation of Standard Solutions
-
Primary Stock Solution of Analyte (1 mg/mL): Accurately weigh 10 mg of the analyte standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.
-
Primary Stock Solution of Internal Standard (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution of the analyte in the mobile phase. Spike each working standard with a constant concentration of the internal standard (e.g., 10 µg/mL) from the IS primary stock solution. A typical calibration curve might include concentrations ranging from 0.1 µg/mL to 100 µg/mL of the analyte.
4. Sample Preparation
The following is a general protocol for protein precipitation, which is a common sample preparation technique for biological matrices. This should be optimized for the specific matrix and analyte.
-
Thaw frozen samples (e.g., plasma) on ice.
-
To 100 µL of the sample, add 10 µL of the internal standard working solution (e.g., 100 µg/mL to achieve a final concentration of 10 µg/mL).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for HPLC analysis.
5. HPLC-UV Method
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water. The gradient may need to be optimized depending on the analyte.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm (or the λmax of the analyte and internal standard)
-
Run Time: 15 minutes
6. Data Analysis
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the response factor (RF) for each calibration standard using the following formula:
-
Response Factor (RF) = (Peak Area of Analyte / Concentration of Analyte) / (Peak Area of IS / Concentration of IS)
-
-
Construct a calibration curve by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the analyte concentration.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantify the analyte in the unknown samples by calculating the peak area ratio and using the regression equation to determine the concentration.
Data Presentation
Table 1: Chromatographic Parameters for a Hypothetical Phenazine Analyte and this compound (Internal Standard)
| Parameter | Analyte | Internal Standard (this compound) |
| Retention Time (min) | 6.8 | 8.2 |
| UV λmax (nm) | 254 | 254 |
| Tailing Factor | 1.1 | 1.2 |
| Theoretical Plates | > 5000 | > 5000 |
Table 2: Calibration Curve Data for the Quantification of a Hypothetical Phenazine Analyte using this compound as an Internal Standard
| Analyte Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 12,540 | 1,215,800 | 0.0103 |
| 0.5 | 63,200 | 1,220,100 | 0.0518 |
| 1.0 | 128,900 | 1,218,500 | 0.1058 |
| 5.0 | 645,300 | 1,219,200 | 0.5293 |
| 10.0 | 1,295,000 | 1,221,000 | 1.0606 |
| 50.0 | 6,510,000 | 1,217,600 | 5.3466 |
| 100.0 | 12,990,000 | 1,219,800 | 10.6493 |
| Linear Regression | |||
| Equation | y = 0.1064x - 0.0002 | ||
| Correlation Coefficient (r²) | 0.9998 |
Visualizations
Troubleshooting & Optimization
Technical Support Center: Optimizing Fermentation Conditions for 1,6-Dimethoxyphenazine Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation conditions for the production of 1,6-Dimethoxyphenazine, a metabolite produced by Streptomyces luteoreticuli. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Which microorganism is a known producer of this compound?
A1: this compound is a known metabolite of the bacterium Streptomyces luteoreticuli.[1]
Q2: What is the likely biosynthetic pathway for this compound in Streptomyces?
A2: In Streptomyces, phenazine biosynthesis typically originates from the shikimic acid pathway, leading to the formation of phenazine-1,6-dicarboxylic acid (PDC).[2] It is hypothesized that PDC undergoes hydroxylation followed by two O-methylation steps to yield this compound. The introduction of an O-methyltransferase from Lysobacter antibioticus into a PDC-producing Streptomyces coelicolor strain resulted in the production of this compound, supporting this proposed pathway.[2]
Q3: What are the key fermentation parameters to consider for optimizing this compound production?
A3: Key parameters for optimizing secondary metabolite production in Streptomyces include the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, and aeration (dissolved oxygen).[3]
Q4: Are there any known quantitative yields for this compound production?
A4: A genetically engineered strain of Streptomyces coelicolor, designed to produce phenazine-1,6-dicarboxylic acid (PDC) and expressing an O-methyltransferase from Lysobacter antibioticus, has been reported to produce this compound at a concentration of 71.8 mg/L.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no production of this compound | - Inappropriate fermentation medium. - Suboptimal pH or temperature. - Insufficient aeration. - Strain degradation or loss of productivity. | - Screen different carbon and nitrogen sources. - Optimize the C:N ratio in the medium. - Test a range of pH (typically 6.0-8.0 for Streptomyces) and temperatures (usually 28-30°C for Streptomyces). - Increase agitation and/or aeration rates to ensure sufficient dissolved oxygen. - Re-streak the culture from a frozen stock to ensure the viability and productivity of the strain. |
| Accumulation of precursor molecules (e.g., phenazine-1,6-dicarboxylic acid) | - Inefficient activity of hydroxylating or O-methylating enzymes. - Lack of necessary co-factors for the enzymes. | - Ensure the fermentation medium contains necessary trace elements that may act as co-factors. - Consider overexpression of the relevant hydroxylase and O-methyltransferase genes. - Supplement the medium with precursors of S-adenosylmethionine (SAM), the methyl donor for O-methylation. |
| Presence of undesired phenazine byproducts | - Non-specific activity of modifying enzymes. - Spontaneous degradation of the target molecule or intermediates. | - Modify the fermentation conditions (pH, temperature) to favor the specific enzymatic reactions. - Optimize the extraction and purification protocol to separate the desired product from byproducts. |
| Poor cell growth | - Nutrient limitation. - Presence of inhibitory substances in the medium. - Unfavorable pH or temperature. | - Ensure all essential nutrients are present in the medium. - Test different media formulations. - Verify and adjust the initial pH of the medium. - Incubate at the optimal growth temperature for Streptomyces luteoreticuli. |
| Inconsistent production between batches | - Variability in inoculum preparation. - Inconsistent media preparation. - Fluctuations in fermentation parameters. | - Standardize the inoculum preparation procedure (age, size, and physiological state). - Ensure accurate and consistent preparation of the fermentation medium. - Calibrate and monitor all fermentation equipment to maintain consistent conditions. |
Data Presentation
Table 1: Factors Influencing Secondary Metabolite Production in Streptomyces
| Parameter | General Optimal Range for Streptomyces | Potential Impact on this compound Production |
| Carbon Source | Glucose, starch, glycerol, maltose | Affects both cell growth and the initiation of secondary metabolism. The choice of carbon source can influence the precursor supply for the shikimic acid pathway. |
| Nitrogen Source | Soybean meal, peptone, yeast extract, ammonium salts | The type and concentration of the nitrogen source can significantly impact phenazine production. |
| pH | 6.0 - 8.0 | Influences enzyme activity, nutrient uptake, and cell membrane stability. |
| Temperature | 28°C - 30°C | Affects enzyme kinetics and overall metabolic rate. |
| Dissolved Oxygen | High aeration is often beneficial | Oxygen is crucial for the growth of aerobic Streptomyces and for the activity of oxygenase enzymes that may be involved in the biosynthetic pathway. |
Table 2: Reported Production Titer of this compound
| Producing Strain | Fermentation Conditions | Titer (mg/L) | Reference |
| Engineered Streptomyces coelicolor expressing an O-methyltransferase from Lysobacter antibioticus | Not specified in detail | 71.8 | [2] |
Experimental Protocols
Protocol 1: General Fermentation Protocol for Streptomyces Species
This protocol provides a general starting point for the cultivation of Streptomyces luteoreticuli for the production of this compound. Optimization of specific components and conditions is recommended.
-
Inoculum Preparation:
-
Aseptically transfer a loopful of Streptomyces luteoreticuli spores or mycelia from a mature agar plate into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth or a medium with similar composition).
-
Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours until dense growth is observed.
-
-
Production Fermentation:
-
Inoculate a 1 L baffled flask containing 200 mL of production medium with 10% (v/v) of the seed culture. A suitable production medium could be a variation of a standard Streptomyces fermentation medium (e.g., containing glucose or starch as a carbon source and soybean meal or yeast extract as a nitrogen source).
-
Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 7-10 days.
-
-
Sampling and Analysis:
-
Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor cell growth (by measuring dry cell weight) and this compound production.
-
For analysis, centrifuge the culture sample to separate the mycelia from the supernatant.
-
Extract the supernatant and the mycelial pellet separately with an organic solvent such as ethyl acetate.
-
Analyze the extracts for the presence and quantity of this compound using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Protocol 2: One-Factor-at-a-Time (OFAT) Optimization of Fermentation Medium
This protocol describes a method to optimize the concentration of individual medium components.
-
Baseline Experiment:
-
Perform a fermentation using a defined basal medium.
-
-
Carbon Source Optimization:
-
Prepare a series of fermentation media with varying concentrations of the chosen carbon source (e.g., glucose at 10, 20, 30, 40, 50 g/L) while keeping all other components constant.
-
Run the fermentations and determine the optimal carbon source concentration for this compound production.
-
-
Nitrogen Source Optimization:
-
Using the optimal carbon source concentration determined in the previous step, prepare a series of media with varying concentrations of the chosen nitrogen source.
-
Identify the optimal nitrogen source concentration.
-
-
Continue for other components:
-
Repeat this process for other key medium components such as phosphate sources and trace elements.
-
Visualizations
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from the shikimic acid pathway in Streptomyces.
Experimental Workflow for Fermentation Optimization
Caption: A typical experimental workflow for the optimization of this compound fermentation.
Logical Relationship of Troubleshooting Low Yield
Caption: A troubleshooting flowchart for addressing low yields of this compound.
References
Technical Support Center: Purification of 1,6-Dimethoxyphenazine from Streptomyces Culture Broth
Welcome to the technical support center for the purification of 1,6-dimethoxyphenazine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their purification endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a phenazine compound, a class of nitrogen-containing heterocyclic molecules produced by various bacteria, including Streptomyces species.[1][2] Phenazines are of significant interest due to their broad-spectrum biological activities, which include antimicrobial, antifungal, and in some cases, antitumor properties. The methoxy groups on the phenazine core can influence its biological activity and physicochemical properties.
Q2: Which Streptomyces species are known to produce this compound?
A2: this compound has been identified as a metabolite of Streptomyces luteoreticuli.[2] Other Streptomyces species are known to produce a variety of phenazine derivatives, and the production of specific phenazines can be strain-dependent.[1][3][4]
Q3: What is the general strategy for purifying this compound from a Streptomyces culture?
A3: The general strategy involves a multi-step process that begins with the extraction of the compound from the culture broth and/or mycelium using an organic solvent. This is followed by one or more chromatographic purification steps to isolate the this compound from other metabolites. The typical workflow is as follows:
-
Fermentation of the Streptomyces strain.
-
Separation of the culture broth and mycelium.
-
Solvent extraction of the target compound.
-
Concentration of the crude extract.
-
Purification using column chromatography (e.g., silica gel).
-
Further purification by High-Performance Liquid Chromatography (HPLC).
Q4: How is the production of this compound biosynthesized in Streptomyces?
A4: Phenazine biosynthesis in bacteria originates from the shikimic acid pathway.[3] Chorismic acid, an intermediate in this pathway, is a key precursor for the formation of the phenazine core structure. Further enzymatic modifications, such as O-methylation, lead to the formation of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Yield of this compound | - Inappropriate Streptomyces strain or culture conditions.- Inefficient extraction.- Degradation of the compound. | - Confirm that the Streptomyces strain is a known producer.- Optimize fermentation parameters (media composition, pH, temperature, aeration).- Use a more efficient extraction solvent or perform multiple extractions.- Handle extracts at low temperatures and protect from light to minimize degradation. |
| Co-eluting Impurities in Chromatography | - Similar polarity of impurities and the target compound.- Overloading of the chromatography column. | - Optimize the solvent system for silica gel chromatography by trying different solvent polarities.- For HPLC, use a different column chemistry (e.g., C18, Phenyl-Hexyl) or a shallower gradient.- Reduce the amount of crude extract loaded onto the column. |
| Compound Degradation During Purification | - Exposure to light, heat, or extreme pH.- Presence of degradative enzymes in the extract. | - Work in a fume hood with minimal light exposure.- Use refrigerated centrifuges and keep samples on ice.- Ensure solvents are neutral or buffered if necessary.- Rapidly move from extraction to purification to minimize enzymatic degradation. |
| Difficulty in Detecting the Compound | - Low concentration in the fractions.- Lack of a strong chromophore for UV detection. | - Concentrate the fractions before analysis.- Use a more sensitive detection method, such as mass spectrometry (LC-MS).- Phenazines typically have a characteristic yellow or orange color which can aid in visual tracking during chromatography. |
| Poor Separation in Silica Gel Chromatography | - Inappropriate solvent system.- Irregular packing of the silica gel column. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation.- Ensure the silica gel is packed uniformly to avoid channeling. |
Quantitative Data
The yield of this compound can vary significantly depending on the Streptomyces strain and the fermentation and purification conditions.
| Parameter | Value | Source |
| Reported Yield | 71.8 mg/L | [6] |
Note: This yield was achieved in a genetically modified strain of Streptomyces coelicolor expressing an O-methyltransferase from Lysobacter antibioticus.[6]
Experimental Protocols
Fermentation of Streptomyces
This is a generalized protocol and should be optimized for the specific Streptomyces strain.
-
Media Preparation: Prepare a suitable production medium for Streptomyces, such as ISP2 broth.
-
Inoculation: Inoculate the production medium with a fresh culture of the Streptomyces strain.
-
Incubation: Incubate the culture at 28-30°C with shaking (e.g., 200 rpm) for 5-7 days. Monitor the production of the target compound by taking small aliquots for analysis (e.g., by TLC or LC-MS).
Extraction of this compound
-
Separation: After fermentation, separate the mycelium from the culture broth by centrifugation or filtration.
-
Extraction from Broth: Extract the culture filtrate with an equal volume of ethyl acetate three times. Combine the organic layers.
-
Extraction from Mycelium (Optional): The mycelial cake can be extracted with methanol or acetone to recover any intracellular product.
-
Concentration: Evaporate the combined organic extracts to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification by Silica Gel Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (e.g., 60-120 mesh) in a non-polar solvent such as hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform) and adsorb it onto a small amount of silica gel. After drying, carefully load the adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing this compound. Combine the pure fractions.
Purification by High-Performance Liquid Chromatography (HPLC)
-
System Preparation: Use a reversed-phase HPLC system with a C18 column.
-
Mobile Phase: A common mobile phase for phenazine purification is a gradient of acetonitrile in water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.
-
Injection and Elution: Dissolve the partially purified sample from the silica gel column in the mobile phase, filter it, and inject it into the HPLC system. Run a suitable gradient to separate the this compound from remaining impurities.
-
Fraction Collection: Collect the peak corresponding to this compound based on the retention time and UV-Vis spectrum.
-
Final Step: Evaporate the solvent from the collected fraction to obtain the purified compound.
Visualizations
Phenazine Biosynthetic Pathway
The biosynthesis of the phenazine core structure is derived from the shikimic acid pathway. Below is a simplified diagram illustrating this relationship.
Caption: Biosynthesis of this compound from the Shikimic Acid Pathway.
Experimental Workflow for Purification
This diagram outlines the general steps for the purification of this compound from a Streptomyces culture.
Caption: General workflow for the purification of this compound.
References
- 1. Isolation and structure elucidation of phenazine derivative from Streptomyces sp. strain UICC B-92 isolated from Neesia altissima (Malvaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Isolation and purification of a modified phenazine, griseoluteic acid, produced by Streptomyces griseoluteus P510 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modified phenazines from an Indonesian Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
stability and degradation of 1,6-Dimethoxyphenazine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1,6-Dimethoxyphenazine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] For cell culture experiments, it is advisable to prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it to the final concentration in the aqueous medium.
Q2: What are the optimal storage conditions for this compound solutions?
A2: For maximum stability, stock solutions of this compound should be stored at -20°C in the dark.[1] Phenazine derivatives can be susceptible to photodegradation, so protecting solutions from light is crucial.
Q3: My this compound solution has changed color. What does this indicate?
A3: A color change in your this compound solution, which is typically a yellow solid, may indicate degradation.[1] This can be caused by exposure to light, extreme pH conditions, or prolonged storage at room temperature. It is recommended to prepare fresh solutions if a noticeable color change occurs.
Q4: Is this compound sensitive to pH changes in the solution?
A4: Yes, the stability of phenazine derivatives can be pH-dependent. For instance, a related compound, phenazine-1-carboxylic acid, is more stable in neutral or alkaline environments.[1] Acidic conditions may accelerate degradation. It is advisable to maintain the pH of your experimental solution within a stable and appropriate range for your specific application.
Q5: Can this compound be degraded by microorganisms?
A5: Yes, various microorganisms, particularly soil bacteria like Mycobacterium and Sphingomonas species, are known to degrade phenazine compounds.[2][3] If you are working with non-sterile conditions or in biological systems, microbial degradation is a potential factor to consider.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation of this compound in aqueous solution. | Low aqueous solubility. | Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution. Ensure the final concentration does not exceed the solubility limit. Perform a solubility test prior to the main experiment. |
| Inconsistent experimental results. | Degradation of the compound. | Prepare fresh stock solutions. Store stock solutions at -20°C and protect from light. Minimize the time the compound is kept in aqueous solution at room temperature before use. |
| Loss of biological activity. | Chemical degradation of this compound. | Verify the integrity of your compound using an analytical method like HPLC. Consider potential degradation pathways such as photodegradation or reaction with other components in your experimental system. |
| Unexpected peaks in analytical chromatography (HPLC, LC-MS). | Presence of degradation products. | This could indicate the formation of hydroxylated or demethylated derivatives. Analyze the degradation products using mass spectrometry to identify their structures. Adjust experimental conditions (e.g., pH, light exposure) to minimize degradation. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution using HPLC
This protocol outlines a general procedure to determine the stability of this compound under various conditions.
1. Materials:
- This compound
- HPLC-grade solvents (e.g., methanol, acetonitrile, water)
- Buffers of desired pH
- HPLC system with a UV detector
- Analytical HPLC column (e.g., C18)
2. Preparation of Solutions:
- Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable organic solvent (e.g., DMSO).
- Prepare working solutions by diluting the stock solution in the desired test buffers (e.g., pH 5, 7, 9) or solvents to a final concentration suitable for HPLC analysis (e.g., 100 µM).
3. Stability Study Conditions:
- Temperature: Aliquot the working solutions into separate vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C).
- Light Exposure: To assess photosensitivity, wrap one set of vials in aluminum foil to protect them from light, and expose another set to ambient light or a controlled light source.
- Time Points: Collect samples from each condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
4. HPLC Analysis:
- At each time point, inject an equal volume of the sample into the HPLC system.
- Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water) to separate this compound from its potential degradation products.
- Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
5. Data Analysis:
- Quantify the peak area of this compound at each time point.
- Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
- Plot the percentage of remaining compound against time to determine the degradation kinetics.
- Calculate the half-life (t½) of the compound under each condition.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Kinetics, mechanism, and identification of photodegradation products of phenazine-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Enzymatic Degradation of Phenazines Can Generate Energy and Protect Sensitive Organisms from Toxicity | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Addressing Solubility Issues of 1,6-Dimethoxyphenazine in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the aqueous solubility of 1,6-Dimethoxyphenazine.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your experiments with this compound.
Question: My this compound is not dissolving in my aqueous buffer. What should I do?
Answer:
The poor aqueous solubility of this compound is a known issue, as phenazine derivatives are generally hydrophobic[1][2]. Here is a step-by-step approach to address this:
-
pH Adjustment: The solubility of phenazine derivatives can be pH-dependent. Although this compound does not have strongly ionizable groups, subtle changes in pH can sometimes influence solubility. It is recommended to test a range of pH values around your experimental conditions.
-
Use of Co-solvents: For many hydrophobic compounds, the use of a small percentage of an organic co-solvent is necessary to achieve dissolution in aqueous buffers[3].
-
Recommended Co-solvents: Start with Dimethyl Sulfoxide (DMSO), ethanol, or methanol, in which this compound is known to be soluble[4].
-
Procedure: Prepare a concentrated stock solution of this compound in 100% DMSO. Then, dilute this stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of the co-solvent is low (typically ≤1%) to avoid affecting your biological system.
-
-
Temperature: Gently warming the solution may aid in dissolution. However, be cautious as excessive heat can lead to degradation. Perform preliminary tests to assess the thermal stability of this compound in your specific buffer.
-
Sonication: Sonication can help to break down aggregated particles and facilitate dissolution. Use a bath sonicator for a few minutes and visually inspect for dissolution.
Below is a troubleshooting decision tree to guide you through the process:
Question: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?
Answer:
Precipitation upon dilution is a common issue for hydrophobic compounds and often indicates that the compound is aggregating in the aqueous environment. Here are some strategies to mitigate this:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try working with a lower final concentration.
-
Optimize Co-solvent Percentage: While it's important to keep the co-solvent concentration low, a slight increase (e.g., from 0.5% to 1% final DMSO concentration) might be necessary to maintain solubility. Always run a vehicle control in your experiments to account for any effects of the co-solvent.
-
Vortexing During Dilution: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform mixing. This can prevent localized high concentrations that can trigger precipitation.
-
Use of Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, to the aqueous buffer can help to stabilize the compound and prevent aggregation. The concentration of the surfactant should be optimized and kept as low as possible.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: In which organic solvents is this compound soluble?
A2: this compound is reported to be soluble in organic solvents such as ethanol, methanol, Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO)[4].
Q3: How does pH affect the solubility of this compound?
Q4: Can I heat the solution to dissolve this compound?
A4: Gentle warming can be used as a last resort to aid dissolution. However, it is crucial to first establish the thermal stability of the compound in your buffer system to avoid degradation. It is recommended to perform a pilot experiment where a solution of the compound is heated and then analyzed for purity, for example, by HPLC.
Q5: How should I store my this compound stock solution?
A5: Stock solutions of this compound in an anhydrous organic solvent like DMSO should be stored at -20°C or -80°C to minimize degradation[4]. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Data Presentation
The following table provides estimated solubility ranges for this compound in common buffer systems. Please note that these are estimates based on the general characteristics of phenazine derivatives and should be experimentally verified.
| Buffer System | pH | Estimated Solubility Range (µM) | Notes |
| Phosphate Buffered Saline (PBS) | 7.4 | < 10 | Expected to be very poorly soluble. |
| TRIS Buffer | 7.4 | < 10 | Similar to PBS, low solubility is expected. |
| Acetate Buffer | 4.5 | 10 - 50 | Solubility may be slightly enhanced at a lower pH. |
| Aqueous Solution with 1% DMSO | 7.4 | 50 - 200 | The presence of a co-solvent significantly improves solubility. |
| Aqueous Solution with 5% DMSO | 7.4 | > 200 | Higher co-solvent concentrations will further increase solubility, but may impact biological assays. |
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method
This protocol determines the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, chemically resistant, e.g., PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After incubation, let the vials stand to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method with a standard curve.
Protocol 2: Preparation of a this compound Stock Solution for Biological Assays
This protocol describes the preparation of a concentrated stock solution in DMSO for subsequent dilution into aqueous buffers for cell-based or other biological assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube until the compound is completely dissolved. Gentle warming or brief sonication may be used if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
The following workflow diagram illustrates the general process for preparing and using a stock solution of a poorly soluble compound like this compound.
References
photodegradation and light sensitivity of 1,6-Dimethoxyphenazine
This technical support center provides guidance on the handling, stability, and potential troubleshooting for experiments involving 1,6-Dimethoxyphenazine, with a focus on its photodegradation and light sensitivity.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
Q2: What are the potential signs of degradation in my this compound sample?
A: Degradation of phenazine derivatives can be indicated by a change in the color of the solid compound or its solutions.[4] You may also observe unexpected or inconsistent results in your experiments, such as decreased biological activity or the appearance of unknown peaks in analytical analyses like HPLC or LC-MS.
Q3: How should I store this compound?
A: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to use amber or opaque vials to protect the compound from light exposure.[5] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen, as oxidation can contribute to degradation.
Q4: What solvents should I use or avoid with this compound?
A: Studies on the structurally similar phenoxazine derivatives have shown that they are particularly susceptible to rapid photodegradation in halogenated solvents such as chloroform.[4][6][7] While the specific effects of different solvents on this compound have not been documented, it is prudent to avoid halogenated solvents if light exposure is unavoidable. Non-halogenated organic solvents may be a safer alternative.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Photodegradation of this compound due to light exposure during the experiment. | 1. Repeat the experiment under low-light conditions or by wrapping experimental containers in aluminum foil.[5]2. Prepare solutions of this compound fresh before each experiment.3. Analyze a sample of your stock solution via HPLC or another analytical method to check for the presence of degradation products. |
| Change in color of solution during experiment | Light-induced degradation of the compound. | 1. Immediately protect the solution from light.2. If possible, work in a darkened room or use a glove box with light-filtering capabilities.3. Consider adding a light-protective agent, such as an antioxidant, to your solution if it does not interfere with your experiment.[5] |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS) | The compound has degraded into one or more byproducts. | 1. Compare the analytical data of a freshly prepared sample with an older or light-exposed sample to identify the degradation peaks.2. Based on studies of related phenazines, potential degradation products could include hydroxylated or demethylated derivatives.[3] |
| Loss of biological activity | The parent compound has degraded, leading to a lower effective concentration. | 1. Confirm the purity of your this compound stock.2. Implement stricter light-protection protocols for all future experiments.3. Consider preparing a fresh stock of the compound from a reliable supplier. |
Experimental Protocols
Protocol: Assessing the Photostability of this compound in Solution
This protocol provides a general method to determine the light sensitivity of this compound in a specific solvent.
Materials:
-
This compound
-
Solvent of choice (e.g., ethanol, DMSO, phosphate-buffered saline)
-
Two sets of clear and amber glass vials
-
A controlled light source (e.g., UV lamp, full-spectrum light box)
-
HPLC or UV-Vis spectrophotometer
-
Aluminum foil
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Sample Preparation:
-
Aliquot the stock solution into two sets of vials: one set of clear vials and one set of amber vials.
-
As a control, wrap a subset of the clear vials completely in aluminum foil.
-
-
Initial Analysis (T=0): Immediately analyze an aliquot from one of the amber vials using HPLC or UV-Vis spectrophotometry to establish the initial concentration and purity.
-
Light Exposure:
-
Place the unwrapped clear vials and the amber vials under the controlled light source.
-
Place the foil-wrapped clear vials alongside as dark controls.
-
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), remove one vial from each set (clear, amber, and foil-wrapped) and analyze its contents by HPLC or UV-Vis spectrophotometry.
-
Data Analysis:
-
Quantify the remaining percentage of this compound at each time point for all three conditions.
-
Plot the percentage of the remaining compound against time for each condition. Significant degradation in the clear vials compared to the amber and foil-wrapped vials will indicate light sensitivity.
-
Visualizations
Caption: Workflow for assessing the photostability of this compound.
Caption: Factors potentially influencing the photodegradation of this compound.
References
- 1. Sensitivity to light of solutions of phenazine methosulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The sensitivity to light of solutions of phenazine methosulphate: a quantitative cytochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics, mechanism, and identification of photodegradation products of phenazine-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 6. New Insights into the Photostability of Phenoxazines - ChemistryViews [chemistryviews.org]
- 7. Photostability of Phenoxazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Yield of 1,6-Dimethoxyphenazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of 1,6-dimethoxyphenazine from bacterial cultures.
FAQs: Key Concepts in this compound Production
Q1: What is the biosynthetic origin of this compound?
A1: this compound is a derivative of the phenazine core structure. Its biosynthesis originates from the shikimic acid pathway. The key precursor is phenazine-1,6-dicarboxylic acid (PDC), which is primarily produced by bacteria belonging to the genus Streptomyces. The methoxy groups are added in a subsequent modification step.
Q2: Which bacterial species are known to produce this compound or its immediate precursor?
A2: Streptomyces species are the primary producers of the precursor phenazine-1,6-dicarboxylic acid (PDC). While natural production of this compound is not widely documented in a single wild-type strain, it can be produced through metabolic engineering. For instance, heterologous expression of the phenazine biosynthetic gene cluster from Lysobacter antibioticus in Lysobacter enzymogenes has been shown to yield this compound.[1]
Q3: What is the key enzymatic step for the formation of the methoxy groups in this compound?
A3: The formation of the methoxy groups is catalyzed by an O-methyltransferase. An example is the O-methyltransferase PhzM from Lysobacter antibioticus, which can be introduced into a PDC-producing strain to achieve the desired methoxylation.
Troubleshooting Guide
This guide addresses common issues encountered during the cultivation of bacteria for this compound production.
| Problem | Possible Causes | Recommended Solutions |
| Low or no yield of phenazine-1,6-dicarboxylic acid (PDC) | 1. Inappropriate bacterial strain. 2. Suboptimal culture medium composition. 3. Inadequate fermentation conditions (pH, temperature, aeration). | 1. Use a known PDC-producing Streptomyces strain. 2. Optimize the culture medium. See Table 1 for recommended media. 3. Systematically vary pH, temperature, and shaking speed to find the optimal conditions for your strain. |
| PDC is produced, but no this compound is detected | 1. Absence or low activity of the required O-methyltransferase. 2. Inefficient precursor transport or conversion in heterologous systems. | 1. If using a heterologous expression system, ensure the O-methyltransferase gene (e.g., phzM from L. antibioticus) is correctly cloned and expressed. 2. Optimize induction conditions (e.g., inducer concentration, timing of induction) for the methyltransferase gene. |
| Inconsistent batch-to-batch yield | 1. Variability in inoculum preparation. 2. Inconsistent media preparation. 3. Fluctuations in fermentation parameters. | 1. Standardize inoculum age, size, and growth phase. 2. Ensure precise measurement and mixing of all media components. 3. Calibrate and monitor pH probes, thermometers, and incubator shakers regularly. |
| Difficulty in extracting and detecting this compound | 1. Inefficient extraction solvent. 2. Degradation of the compound during extraction. 3. Suboptimal analytical method. | 1. Use a non-polar solvent like ethyl acetate for extraction. Acidifying the culture prior to extraction can improve recovery.[2] 2. Perform extraction at a low temperature and avoid prolonged exposure to light. 3. Develop a specific HPLC method for this compound. See Experimental Protocols for a starting point. |
Data Presentation
Table 1: Recommended Culture Media for Precursor (PDC) and this compound Production
| Medium | Composition (per Liter) | Producing Organism(s) | Target Compound |
| GYM Medium | Glucose 4g, Yeast Extract 4g, Malt Extract 4g, CaCO₃ 2g, Agar 15g (for solid), pH 7.2.[3] | Streptomyces spp. | Phenazine-1,6-dicarboxylic acid (PDC) |
| R5 Medium | Sucrose 103g, K₂SO₄ 0.25g, MgCl₂·6H₂O 10.12g, Glucose 10g, Casamino acids 0.1g, Trace element solution 2mL, KH₂PO₄ 0.5g, CaCl₂·2H₂O 2.94g, L-proline 3g, TES buffer 5.73g, pH 7.2. | Streptomyces coelicolor | Phenazine-1,6-dicarboxylic acid (PDC)[4] |
| Nutrient Broth (NB) | Beef extract 3g, Yeast extract 1g, Peptone 5g, Sucrose 10g, pH 7.0-7.2.[5] | Lysobacter antibioticus | Phenazines |
| Optimized Medium for L. antibioticus | Peptone 5g, Glucose 4.73g, MgSO₄·7H₂O 2.33g, K₂HPO₄ 2.21g, pH 7.0.[6] | Lysobacter antibioticus | Phenazines |
Experimental Protocols
Protocol 1: Cultivation of Streptomyces for PDC Production
-
Inoculum Preparation:
-
Inoculate a loopful of Streptomyces spores or mycelia into 50 mL of GYM broth in a 250 mL baffled flask.
-
Incubate at 28°C with shaking at 200 rpm for 2-3 days until a dense culture is obtained.
-
-
Production Culture:
-
Inoculate 1 L of R5 medium in a 2 L baffled flask with 5% (v/v) of the seed culture.
-
Incubate at 28-30°C with shaking at 200-250 rpm for 5-7 days.
-
Monitor PDC production by taking samples periodically.
-
Protocol 2: Extraction of Phenazines from Culture Broth
-
Acidify the culture broth to pH 2.0 with concentrated HCl.
-
Extract the acidified broth with an equal volume of ethyl acetate twice.
-
Pool the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the dried extract in a small volume of methanol for analysis.
Protocol 3: HPLC Analysis of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 365 nm.
-
Standard: A purified standard of this compound is required for quantification.
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
Technical Support Center: 1,6-Dimethoxyphenazine Extraction Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,6-Dimethoxyphenazine extraction. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a phenazine compound produced by several species of Streptomyces. It is a yellow solid with the molecular formula C₁₄H₁₂N₂O₂ and a molecular weight of 240.3 g/mol .[1] It is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] For long-term storage, it is recommended to keep it at -20°C.[1]
Q2: What is a general workflow for extracting this compound from a Streptomyces culture?
A typical workflow involves the fermentation of the Streptomyces strain, followed by the separation of the culture broth from the mycelia. The bioactive compounds, including this compound, are then extracted from the culture filtrate using a suitable organic solvent. The crude extract is subsequently purified to isolate the target compound.
Troubleshooting Guide
Problem 1: Low Yield of Crude Extract
Q: I am getting a very low yield of the crude extract after solvent extraction. What could be the reasons and how can I improve it?
A: Low yield of the crude extract can be due to several factors. Here are some common causes and potential solutions:
-
Suboptimal Extraction Solvent: The choice of solvent is critical for efficient extraction. While ethyl acetate is commonly used for phenazine extraction, the polarity of the solvent should be matched with the polarity of this compound.
-
Inefficient pH Adjustment: The pH of the fermentation broth can significantly impact the solubility and partitioning of the target compound into the organic solvent. For many phenazine derivatives, acidification of the broth prior to extraction enhances recovery.
-
Incomplete Extraction: The extraction process itself might not be efficient enough.
Table 1: Troubleshooting Low Crude Extract Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent | Screen different solvents with varying polarities (e.g., ethyl acetate, chloroform, dichloromethane). | The polarity of the solvent directly affects the solubility and extraction efficiency of the target compound.[2][3][4][5] |
| Incorrect pH of Broth | Adjust the pH of the fermentation broth to an acidic range (e.g., pH 3-5) before extraction. | Acidification can protonate phenazine nitrogens, potentially altering their solubility and improving partitioning into the organic phase. |
| Insufficient Agitation | Ensure vigorous mixing during the liquid-liquid extraction process. | Thorough mixing increases the interfacial surface area between the aqueous and organic phases, facilitating mass transfer of the analyte. |
| Low Production by Microorganism | Optimize fermentation conditions (media composition, temperature, aeration, incubation time) to enhance the production of this compound. | The yield of the final product is directly dependent on the initial concentration in the fermentation broth. |
| Emulsion Formation | If an emulsion forms between the aqueous and organic layers, try adding a small amount of a different organic solvent, centrifuging the mixture, or using phase separation filter paper.[6] | Emulsions can trap the analyte and prevent efficient phase separation, leading to lower recovery.[6] |
Problem 2: Impure Crude Extract
Q: My crude extract contains many impurities, making the purification process difficult. How can I obtain a cleaner crude extract?
A: A high level of impurities in the crude extract can be addressed by refining the extraction and initial cleanup steps.
-
Back Extraction: This technique can be used to selectively isolate the target compound from impurities.
-
Solid-Phase Extraction (SPE): SPE can be a valuable cleanup step before further purification.
Table 2: Troubleshooting Impure Crude Extract
| Potential Cause | Troubleshooting Step | Rationale |
| Co-extraction of Impurities | Perform a back-extraction. After extracting into the organic phase, re-extract the target compound into a fresh aqueous phase with an adjusted pH to ionize the analyte, leaving neutral impurities in the organic phase. The pH of the new aqueous phase is then readjusted to neutralize the analyte for re-extraction into a fresh organic solvent. | This process selectively isolates the target compound based on its acidic/basic properties, thereby removing neutral impurities. |
| Complex Fermentation Medium | Simplify the fermentation medium if possible, or perform a pre-extraction cleanup step. | A complex medium can lead to the co-extraction of a wide range of compounds. |
| Cell Lysis During Extraction | Ensure complete removal of cells before extraction to prevent the release of intracellular components. | Cellular debris and intracellular molecules can contribute significantly to the impurity profile of the crude extract. |
Problem 3: Degradation of this compound During Extraction
Q: I suspect that my target compound is degrading during the extraction process. What are the likely causes and how can I prevent this?
A: Degradation of the target compound can be caused by exposure to harsh conditions such as extreme pH or high temperatures.
-
pH Stability: Phenazine compounds can be sensitive to highly acidic or alkaline conditions.
-
Thermal Stability: Prolonged exposure to high temperatures during solvent evaporation can lead to degradation.
Table 3: Troubleshooting Compound Degradation
| Potential Cause | Troubleshooting Step | Rationale |
| pH Instability | Avoid extreme pH values during extraction and work-up. If pH adjustment is necessary, perform it quickly and at low temperatures. | The stability of phenazine derivatives can be pH-dependent. |
| Thermal Degradation | Use a rotary evaporator at a reduced pressure and a low temperature (e.g., 30-40°C) to remove the extraction solvent. Avoid prolonged heating. | High temperatures can cause thermal decomposition of the target compound. |
| Photodegradation | Protect the sample from direct light, especially during long processing times. | Some organic molecules are light-sensitive and can degrade upon exposure to UV or visible light. |
| Oxidative Degradation | Consider working under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected. | The phenazine ring system can be susceptible to oxidation. |
Experimental Protocols
General Protocol for Extraction of this compound from Streptomyces Culture
This protocol is a generalized procedure based on common methods for extracting phenazine derivatives from bacterial cultures. Optimization of specific parameters such as solvent volume, pH, and extraction time may be required for optimal results.
-
Fermentation and Harvesting:
-
Culture the Streptomyces strain in a suitable liquid medium to promote the production of this compound.
-
After the desired incubation period, separate the mycelia from the culture broth by centrifugation or filtration. The supernatant (culture filtrate) contains the secreted this compound.
-
-
pH Adjustment and Liquid-Liquid Extraction:
-
Adjust the pH of the culture filtrate to an acidic range (e.g., pH 3-5) using an appropriate acid (e.g., HCl).
-
Transfer the acidified filtrate to a separatory funnel.
-
Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate).
-
Shake the funnel vigorously for several minutes, periodically venting to release pressure.
-
Allow the layers to separate. The organic layer containing the extracted compounds will typically be the upper layer.
-
Collect the organic layer.
-
Repeat the extraction process with fresh solvent at least two more times to ensure complete extraction.
-
Pool the organic extracts.
-
-
Drying and Concentration:
-
Dry the pooled organic extract over an anhydrous drying agent (e.g., sodium sulfate) to remove any residual water.
-
Filter off the drying agent.
-
Concentrate the dried extract using a rotary evaporator at low temperature and reduced pressure to obtain the crude extract.
-
-
Purification (Silica Gel Column Chromatography):
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the pure fractions and concentrate them to obtain the purified compound.
-
Disclaimer: The information provided in this technical support center is for guidance purposes only. The protocols and troubleshooting steps are based on general principles of natural product chemistry and may require optimization for specific experimental conditions. It is essential to consult relevant safety data sheets (SDS) for all chemicals used and to perform a thorough risk assessment before conducting any experiments.
References
- 1. toku-e.com [toku-e.com]
- 2. Effect of solvent polarity on the Ultrasound Assisted extraction and antioxidant activity of phenolic compounds from habanero pepper leaves (Capsicum chinense) and its identification by UPLC-PDA-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maxapress.com [maxapress.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
storage conditions to prevent degradation of 1,6-Dimethoxyphenazine
This technical support center provides guidance on the proper storage and handling of 1,6-Dimethoxyphenazine to minimize degradation and ensure the integrity of your research results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and potential issues related to the stability and storage of this compound.
Q1: What are the ideal storage conditions for solid this compound?
For long-term storage of solid this compound, it is recommended to keep it in a tightly sealed container in a dry, cool, and well-ventilated place. For specific temperature recommendations, always refer to the Certificate of Analysis provided by the supplier. As a general guideline for phenazine compounds, storage at -20°C or -80°C can extend shelf life.
Q2: How should I store solutions of this compound?
Stock solutions of phenazine derivatives should be stored at low temperatures. For instance, general guidelines for phenazines suggest storage at -20°C for up to one month or at -80°C for up to six months.[1] The choice of solvent can also impact stability; ensure the solvent is anhydrous and of high purity.
Q3: I've noticed a change in the color of my this compound powder/solution. What could be the cause?
A change in color can be an indicator of degradation. Phenazine compounds can be sensitive to light, air (oxygen), and pH. Exposure to these elements can lead to the formation of degradation products. It is crucial to store the compound protected from light and under an inert atmosphere if possible, especially for long-term storage. For a related compound, phenazine-1-carboxylic acid, degradation was found to be light-dependent and accelerated by the presence of oxygen and acidic conditions.[2]
Q4: My experimental results are inconsistent. Could degradation of this compound be a factor?
Yes, inconsistent results can be a symptom of compound degradation. If the concentration of the active compound changes over time due to degradation, it will affect the experimental outcome. It is advisable to prepare fresh solutions for sensitive experiments or to qualify the stability of your stock solutions over the intended period of use.
Q5: What factors are known to cause the degradation of phenazine derivatives?
Several factors can contribute to the degradation of phenazine compounds:
-
Light: Photodegradation is a known issue for some phenazines.[2]
-
pH: The stability of phenazines can be pH-dependent. For example, phenazine-1-carboxylic acid is more stable in neutral or alkaline solutions than in acidic ones.[2]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Humidity: Moisture can promote hydrolysis or other degradation pathways.
Troubleshooting Common Stability Issues
| Issue Observed | Potential Cause | Recommended Action |
| Reduced potency in bioassays | Degradation of the compound leading to a lower effective concentration. | Prepare fresh stock solutions. Store aliquots at -80°C to minimize freeze-thaw cycles. Confirm the concentration of the solution spectrophotometrically if a reference is available. |
| Appearance of new peaks in HPLC analysis | Formation of degradation products. | Review storage conditions. Ensure the compound and its solutions are protected from light and stored at the recommended temperature. Consider performing a forced degradation study to identify potential degradants. |
| Insolubility or precipitation of stored solutions | Degradation to less soluble products or solvent evaporation. | Ensure containers are sealed tightly. If precipitation occurs, gently warm the solution and vortex to redissolve, but be aware that this may not reverse degradation. It is safer to prepare a fresh solution. |
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution
This protocol outlines a general procedure for evaluating the stability of this compound in a specific solvent and storage condition, based on ICH guidelines for stability testing.[3]
Objective: To determine the stability of a this compound solution over time under defined storage conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, Ethanol)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber glass vials with airtight caps
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Stability chambers or incubators set to desired temperatures (e.g., 4°C, 25°C, 40°C)
-
Light source for photostability testing (optional)
Procedure:
-
Solution Preparation:
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve the compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several amber glass vials, ensuring each vial is filled to minimize headspace.
-
-
Storage Conditions:
-
Divide the vials into different sets for each storage condition to be tested. Examples of conditions include:
-
Long-term: 4°C
-
Accelerated: 25°C/60% RH (Relative Humidity), 40°C/75% RH
-
Photostability: Exposure to a controlled light source
-
-
Store one set of vials protected from light at -80°C as a baseline control.
-
-
Time Points:
-
Define the time points for analysis. For an accelerated study, typical time points are 0, 1, 3, and 6 months. For long-term studies, time points can be 0, 3, 6, 9, 12, 18, 24 months.[3]
-
-
Analysis:
-
At each time point, retrieve a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Analyze the sample by HPLC to determine the concentration of this compound.
-
The HPLC method should be validated for specificity, linearity, accuracy, and precision.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time for each storage condition.
-
Determine the rate of degradation and the shelf-life of the solution under each condition.
-
Visualizations
Caption: Factors contributing to the degradation of this compound.
References
dealing with impurities in synthetic 1,6-Dimethoxyphenazine
Technical Support Center: Synthetic 1,6-Dimethoxyphenazine
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic this compound. It covers common impurities, purification strategies, and analytical methods to ensure the quality and integrity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in crude this compound?
A1: Impurities in synthetic this compound typically arise from the starting materials, side reactions, or subsequent degradation. Common synthesis routes, like the Wohl-Aue reaction, can produce a range of byproducts.[1][2] Potential impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be compounds like 2-nitroanisole or 3-methoxyaniline.
-
Isomeric Byproducts: Synthesis may yield other dimethoxyphenazine isomers (e.g., 1,9- or 2,7-disubstituted phenazines) which can be difficult to separate.
-
Mono-methoxylated Phenazines: Incomplete methoxylation can result in phenazine derivatives with only one methoxy group.
-
Over-oxidized Products: Phenazine-N-oxides, such as this compound N(5)-oxide, can form as byproducts.[3]
-
Polymeric Materials: Dark, tar-like substances can form under harsh reaction conditions.
Q2: My synthesized this compound is a brownish or greenish solid, not the expected yellow crystalline powder. What is the issue?
A2: The off-color appearance is a strong indicator of impurities. The yellow color is characteristic of the pure phenazine core structure.[2]
-
Oxidized Impurities: The presence of phenazine-N-oxides or other oxidized species can impart a darker color.
-
Residual Catalysts/Reagents: If metal catalysts (e.g., iron or copper) are used in the synthesis, residual amounts can lead to discoloration.[1][4]
-
Polymeric Byproducts: Tarry, polymeric materials are often dark brown or black and can significantly impact the product's appearance even in small amounts.
A purification step, such as column chromatography or recrystallization, is necessary to remove these chromophoric impurities.
Q3: How can I effectively purify my crude this compound?
A3: The two most effective methods for purifying this compound are recrystallization and column chromatography. The choice depends on the nature and quantity of the impurities.
-
Recrystallization: This is a good first choice for removing small amounts of impurities if a suitable solvent is found. It is less effective for removing impurities with similar solubility to the product.
-
Silica Gel Column Chromatography: This is a highly effective method for separating the desired product from both more polar and less polar impurities, including isomers.[5][6] A gradient elution system is often employed for optimal separation.
Q4: What analytical techniques are best for assessing the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a reverse-phase C18 column, is excellent for quantifying purity and detecting trace impurities.[9][10] The purity is often determined by the area percentage of the main peak.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any structural isomers or other organic impurities.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS) or GC (GC-MS), this technique helps in identifying the molecular weight of the product and any impurities, aiding in their structural elucidation.[6][8]
-
Elemental Analysis: This technique provides the percentage of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values to give a good indication of bulk purity.[7]
Data Presentation
Table 1: Comparison of Purification Methods for Crude this compound
| Purification Method | Typical Purity Achieved (%) | Advantages | Disadvantages |
| Single Solvent Recrystallization | 95 - 98% | Simple, fast, and cost-effective for removing minor impurities. | May not effectively remove impurities with similar solubility; potential for product loss. |
| Mixed Solvent Recrystallization | 97 - 99% | Offers better control over solubility and crystal formation. | Requires careful optimization of the solvent system. |
| Silica Gel Column Chromatography | > 99% | Excellent for separating a wide range of impurities, including isomers and colored byproducts.[5] | More time-consuming, requires larger solvent volumes, and can lead to product loss on the column. |
Note: The purity values are illustrative and can vary based on the initial quality of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol outlines a standard procedure for purifying this compound using silica gel chromatography.
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution to create a slurry.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1 v/v) as the eluent. Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully add the prepared slurry to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be:
-
Hexane (100%)
-
Hexane:Ethyl Acetate (95:5)
-
Hexane:Ethyl Acetate (90:10)
-
Hexane:Ethyl Acetate (80:20)
-
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product (identified by a single spot on TLC with the correct Rf value). Remove the solvent using a rotary evaporator to yield the purified this compound as a yellow solid.
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for analyzing the purity of this compound.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified this compound in acetonitrile.
-
Injection Volume: 10 µL.[7]
-
Data Analysis: Calculate the purity by determining the area percentage of the main product peak relative to the total area of all observed peaks in the chromatogram.[7]
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. Phenazine - Wikipedia [en.wikipedia.org]
- 3. Phenazine, 1,6-dimethoxy-, 5-oxide | C14H12N2O3 | CID 15957526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 5. Synthesis of novel regioisomeric phenanthro[a]phenazine derivatives through the SNAr strategy and their self-assembly into columnar phases - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Isolation and structure elucidation of phenazine derivative from Streptomyces sp. strain UICC B-92 isolated from Neesia altissima (Malvaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rroij.com [rroij.com]
- 9. Separation of Phenazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Frontiers | Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 [frontiersin.org]
Technical Support Center: Optimizing 1,6-Dimethoxyphenazine for Bioassays
Welcome to the technical support center for 1,6-Dimethoxyphenazine. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in various bioassays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a phenazine derivative, a class of nitrogen-containing heterocyclic compounds. It is known to be a metabolite produced by several species of Streptomyces.[1] Current research indicates that it possesses weak antibacterial activity.[2] Phenazine compounds, in general, are recognized for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3]
Q2: What is a recommended starting concentration for this compound in a cell-based bioassay?
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
Q4: What are the potential mechanisms of action for this compound?
A4: The specific cellular targets and signaling pathways affected by this compound are not yet well-elucidated in published literature. However, other phenazine derivatives have been shown to induce apoptosis in cancer cells. For example, phenazine-1-carboxamide (PCN) induces apoptosis through the inhibition of anti-apoptotic Bcl-2 family proteins.[5] Phenazines can also act as electron shuttles and signaling molecules within biological systems.[6][7] It is plausible that this compound may share some of these general mechanisms. Further investigation is required to determine its specific mode of action.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at tested concentrations. | Concentration is too low. | Increase the concentration range in your next experiment. Consider going up to 50 µM or higher, while carefully monitoring for signs of general cytotoxicity. |
| Compound instability. | Prepare fresh stock solutions and dilutions for each experiment. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| Insufficient incubation time. | Extend the incubation period of your assay (e.g., from 24 hours to 48 or 72 hours) to allow for a biological response to occur. | |
| High levels of cell death, even at the lowest concentrations. | Concentration is too high. | Perform a dose-response experiment with a wider range of lower concentrations (e.g., starting from nanomolar concentrations). |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your specific cell line (typically <0.5%). Run a solvent control to verify. | |
| Precipitation of the compound in the culture medium. | Poor aqueous solubility. | Although soluble in organic solvents, high concentrations may precipitate in aqueous media. Try preparing the final dilutions immediately before adding to the cells. If precipitation persists, consider using a solubilizing agent, but be mindful of its potential effects on the cells. |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and growth conditions for all experiments. |
| Inaccurate pipetting of the compound. | Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations. |
Quantitative Data Summary
Table 1: Cytotoxicity of Related Phenazine Compounds
| Compound | Cell Line(s) | Effect | Effective Concentration Range |
| Phenazine | HepG2, T24 | Inhibition of proliferation | IC50: 7.8 - 47 µM |
| Phenazine-1,6-dicarboxylic acid (PDC) | Various cancer cell lines | Cytotoxicity | 5 - 20 µM |
| Phenazine-1-carboxamide (PCN) | A549, MDA-MB-231 | Apoptosis induction | Dose-dependent |
This table provides a reference for selecting a starting concentration range for this compound based on the activity of structurally related compounds.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the amount of this compound powder needed to prepare a 10 mM stock solution (Molecular Weight: 240.26 g/mol ).
-
In a sterile environment (e.g., a biological safety cabinet), weigh the calculated amount of powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube to achieve a final concentration of 10 mM.
-
Vortex the tube until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls to the respective wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Gently shake the plate for 15-20 minutes to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
-
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Troubleshooting flowchart for bioassay optimization.
References
- 1. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.info [ijpsr.info]
- 5. researchgate.net [researchgate.net]
- 6. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 7. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Redox Properties of 1,6-Dimethoxyphenazine and Pyocyanin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the redox properties of two phenazine compounds: 1,6-dimethoxyphenazine and the well-characterized bacterial virulence factor, pyocyanin. This objective analysis, supported by available experimental data, aims to inform research and development in fields requiring an understanding of phenazine electrochemistry and biological activity.
Executive Summary
Data Presentation: Physicochemical and Redox Properties
| Property | This compound | Pyocyanin |
| Molar Mass | 240.26 g/mol | 210.23 g/mol |
| Appearance | Not specified in available literature | Blue solid |
| Standard Redox Potential (E°') | Not experimentally determined in available literature. Predicted to be more negative than the core phenazine structure. | -34 mV vs. SHE (at pH 7)[1] |
| Redox States | Expected to undergo reversible one- or two-electron reduction. | Can exist in oxidized (blue), monovalently reduced (colorless), and divalently reduced (red) states.[1] |
| Key Biological Role | Weak antibacterial activity; potentiator of other antibiotics. | Bacterial virulence factor, quorum sensing molecule, redox mediator.[2] |
Redox-Mediated Signaling Pathways
Pyocyanin
Pyocyanin's redox activity is the cornerstone of its biological impact. It can accept electrons from cellular reductants like NADH and NADPH, and subsequently transfer them to molecular oxygen, generating superoxide (O₂⁻) and hydrogen peroxide (H₂O₂). This redox cycling disrupts cellular redox homeostasis and triggers a cascade of signaling events.
// Nodes Pyocyanin [label="Pyocyanin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellularReductants [label="NADH / NADPH", fillcolor="#FBBC05", fontcolor="#202124"]; ReducedPyocyanin [label="Reduced\nPyocyanin", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxygen [label="O₂", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="ROS (O₂⁻, H₂O₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxidativeStress [label="Oxidative Stress", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK Pathway\n(p38, ERK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; V_ATPase [label="V-ATPase Inactivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; ElectronTransport [label="Electron Transport Chain\nInterference", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; InflammatoryResponse [label="Pro-inflammatory\nResponse (e.g., IL-8)", fillcolor="#F1F3F4", fontcolor="#202124"]; CellularDysfunction [label="Cellular Dysfunction\n& Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges CellularReductants -> ReducedPyocyanin [label="Reduction"]; Pyocyanin -> ReducedPyocyanin; ReducedPyocyanin -> Oxygen [label="Oxidation"]; Oxygen -> ROS; ROS -> OxidativeStress; OxidativeStress -> MAPK; OxidativeStress -> NFkB; OxidativeStress -> V_ATPase; OxidativeStress -> ElectronTransport; OxidativeStress -> CellCycle; MAPK -> InflammatoryResponse; NFkB -> InflammatoryResponse; V_ATPase -> CellularDysfunction; ElectronTransport -> CellularDysfunction; CellCycle -> CellularDysfunction; InflammatoryResponse -> CellularDysfunction; } Pyocyanin-induced cellular signaling cascade.
Pyocyanin has been shown to modulate several key signaling pathways, including:
-
MAPK and NF-κB Pathways: Pyocyanin-induced oxidative stress activates the p38 and ERK mitogen-activated protein kinase (MAPK) pathways, as well as the NF-κB signaling cascade. This leads to a pro-inflammatory response, including the increased expression and secretion of interleukin-8 (IL-8).
-
V-ATPase Inactivation: Pyocyanin-generated reactive oxygen intermediates can inactivate the human vacuolar ATPase (V-ATPase), a proton pump crucial for organelle acidification and protein trafficking.[3]
-
Electron Transport Chain: Pyocyanin can interfere with the mitochondrial electron transport chain, contributing to cellular energy depletion and further ROS production.[3]
-
Cell Cycle: The compound has been shown to cause cell cycle arrest, inhibiting cell proliferation.[3]
This compound
Detailed studies on the specific signaling pathways affected by this compound are not extensively available. Its reported weak antibacterial activity suggests some level of interaction with bacterial cellular processes, but the molecular targets and signaling consequences remain to be elucidated. It is plausible that, like other phenazines, it can undergo redox cycling, but the extent and biological relevance of this are currently unknown.
Experimental Protocols
Determination of Redox Potential by Cyclic Voltammetry
Cyclic voltammetry (CV) is a standard electrochemical technique used to probe the redox properties of chemical species. A general protocol for analyzing phenazine compounds is outlined below.
// Nodes Preparation [label="Sample Preparation\n(Phenazine in electrolyte)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell [label="Electrochemical Cell Setup\n(Working, Reference, Counter electrodes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Scan [label="Potential Scan\n(Triangular waveform)", fillcolor="#FBBC05", fontcolor="#202124"]; Measurement [label="Current Measurement\n(vs. Applied Potential)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Voltammogram [label="Cyclic Voltammogram\n(Plot of I vs. E)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Data Analysis\n(Peak potentials, E½ calculation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Preparation -> Cell; Cell -> Scan; Scan -> Measurement; Measurement -> Voltammogram; Voltammogram -> Analysis; } Workflow for Cyclic Voltammetry of Phenazines.
1. Materials and Reagents:
-
Phenazine compound (e.g., this compound or pyocyanin)
-
Supporting electrolyte (e.g., 0.1 M KCl or a suitable buffer solution)
-
Solvent (e.g., deionized water, ethanol, or acetonitrile, depending on the solubility of the phenazine)
-
Working electrode (e.g., glassy carbon, gold, or platinum)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
2. Procedure:
-
Solution Preparation: Prepare a solution of the phenazine compound at a known concentration (typically in the millimolar range) in the chosen solvent containing the supporting electrolyte. The supporting electrolyte is crucial to ensure conductivity and minimize solution resistance.
-
Electrochemical Cell Assembly: Assemble the three-electrode cell. The working electrode is where the redox reaction of interest occurs. The reference electrode provides a stable potential against which the working electrode's potential is measured. The counter electrode completes the electrical circuit.
-
Cyclic Voltammetry Measurement:
-
Immerse the electrodes in the prepared solution.
-
Using the potentiostat, apply a potential to the working electrode that is swept linearly from a starting potential to a switching potential and then back to the start.
-
Record the resulting current as a function of the applied potential. This plot is the cyclic voltammogram.
-
-
Data Analysis:
-
The cyclic voltammogram will show peaks corresponding to the reduction and oxidation of the phenazine.
-
The peak potentials (Epc for cathodic/reduction peak and Epa for anodic/oxidation peak) are determined.
-
The formal redox potential (E°') can be estimated as the midpoint of the peak potentials: E½ = (Epa + Epc) / 2. This value is characteristic of the redox couple under the specific experimental conditions.
-
3. Considerations:
-
The pH of the solution can significantly affect the redox potential of many phenazines due to proton-coupled electron transfer. Therefore, buffered solutions are often used.
-
The scan rate (the speed at which the potential is swept) can provide information about the kinetics of the electron transfer process.
-
The choice of solvent and supporting electrolyte should be based on the solubility of the analyte and the potential window to be investigated.
Conclusion
Pyocyanin stands out as a phenazine with well-defined and biologically significant redox properties, directly linked to its role in pathogenesis through the induction of oxidative stress and modulation of host signaling pathways. This compound, while belonging to the same chemical class, is far less characterized. The presence of electron-donating methoxy groups suggests a lower redox potential compared to unsubstituted phenazine, which would theoretically facilitate its ability to act as a reducing agent. However, without experimental determination of its redox potential and a deeper understanding of its biological interactions, a direct and comprehensive comparison with pyocyanin remains speculative. Future research should focus on the electrochemical characterization of this compound and an exploration of its effects on cellular signaling to fully understand its potential applications and biological significance.
References
- 1. Pyocyanin Alters Redox Homeostasis and Carbon Flux through Central Metabolic Pathways in Pseudomonas aeruginosa PA14 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The bacterial redox signaller pyocyanin as an antiplasmodial agent: comparisons with its thioanalog methylene blue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human targets of Pseudomonas aeruginosa pyocyanin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 1,6-Dimethoxyphenazine and 1,6-Dihydroxyphenazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two phenazine derivatives: 1,6-Dimethoxyphenazine and 1,6-Dihydroxyphenazine. Phenazines are a class of nitrogen-containing heterocyclic compounds known for their diverse pharmacological properties. Understanding the structure-activity relationships within this class is crucial for the development of new therapeutic agents. This document summarizes available quantitative data, outlines experimental protocols for key biological assays, and visualizes the proposed mechanisms of action.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the reported biological activities of this compound and 1,6-Dihydroxyphenazine, including its potent N-oxide derivative, Iodinin.
| Biological Activity | This compound | 1,6-Dihydroxyphenazine & its N-oxide (Iodinin) |
| Antimicrobial Activity | Weak antibacterial activity reported. Specific Minimum Inhibitory Concentration (MIC) values are not widely available in the literature. One study noted that substitution of a hydroxyl group with a methoxy group on a phenazine scaffold led to inactivity (MIC > 100 μM) against Staphylococcus.[1] | Possesses broad-spectrum antifungal activity against dermatophytes and Candida.[2] Iodinin, the 5,10-dioxide derivative, demonstrates high antimicrobial activity.[3] |
| Antifungal Activity | Data not readily available. | Exhibits broad-spectrum antifungal activity.[2] |
| Cytotoxicity (Anticancer) Activity | Data on specific IC50 values against cancer cell lines are not readily available. The parent compound, phenazine, has shown cytotoxicity with IC50 values of 7.8 μM (48h) against HepG2 cells and 17 μM (48h) against T24 cells.[4] | Iodinin (1,6-dihydroxyphenazine-5,10-dioxide) shows potent and selective cytotoxicity against acute myeloid leukemia (AML) and acute promyelocytic leukemia (APL) cells, with EC50 values up to 40 times lower for leukemia cells compared to normal cells.[4][5] For instance, the EC50 for IPC-81 (rat acute promyelocytic leukemia) cells is 0.24 μM.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The phenazine compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells containing only the medium and the inoculum (positive control) and medium only (negative control) are also included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Assay (MTT Assay for IC50 Determination)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the phenazine compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Mandatory Visualizations
The following diagrams illustrate the proposed mechanism of action for the anticancer activity of 1,6-dihydroxyphenazine's N-oxide derivative, Iodinin, and a generalized experimental workflow.
Caption: Proposed mechanism of anticancer activity for Iodinin.
References
- 1. Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic phenazine and antiallergic phenoxazine alkaloids from an arctic Nocardiopsis dassonvillei SCSIO 502F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validating 1,6-Dimethoxyphenazine as a Biomarker for Streptomyces: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification and quantification of Streptomyces bacteria are critical for harnessing their vast potential in producing therapeutic compounds. This guide provides an objective comparison of 1,6-dimethoxyphenazine as a chemical biomarker for Streptomyces against established molecular and volatile compound-based methods.
This comparison guide delves into the experimental data and protocols supporting the use of this compound, alongside alternative methods like 16S rRNA gene sequencing and the detection of volatile organic compounds (VOCs) such as geosmin and 2-methylisoborneol (2-MIB).
Performance Comparison of Streptomyces Biomarkers
The selection of an appropriate biomarker strategy depends on the specific research question, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of this compound and its alternatives.
| Biomarker | Method | Specificity | Sensitivity | Throughput | Remarks |
| This compound | LC-MS/MS | Potentially high for phenazine-producing Streptomyces | High (ng/mL to µg/mL range) | Medium to High | Specificity needs further validation across a wider range of species. Production can be strain and condition-dependent. |
| 16S rRNA Gene | qPCR/NGS | High (Genus/Species level) | Very High (detects low cell numbers) | High | Gold standard for bacterial identification. Does not directly measure metabolic activity. |
| Geosmin & 2-MIB | Headspace GC-MS | Moderate (produced by other actinomycetes and cyanobacteria) | Extremely High (ng/L or ppt range) | High | Indicates presence and metabolic activity but is not exclusive to Streptomyces. |
In-Depth Look at this compound
Phenazines are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities. While many Streptomyces species are known to produce phenazine derivatives, the validation of this compound as a specific and reliable biomarker is an ongoing area of research. The biosynthesis of phenazines in Streptomyces often proceeds through the precursor phenazine-1,6-dicarboxylic acid (PDC). The presence of 1,6-dihydroxyphenazine, a direct precursor to this compound, has been confirmed in Streptomyces thioluteus. Furthermore, an engineered strain of Streptomyces coelicolor has been shown to produce this compound at a concentration of 71.8 mg/L, demonstrating the genus's metabolic capacity for its synthesis.
Figure 1. Simplified proposed biosynthetic pathway for this compound in Streptomyces.
Alternative Biomarkers for Streptomyces Detection
16S rRNA Gene Sequencing
The 16S ribosomal RNA (rRNA) gene is a cornerstone of bacterial phylogeny and identification. Its highly conserved regions allow for the design of universal primers, while its variable regions provide species-specific signatures. Quantitative PCR (qPCR) targeting the 16S rRNA gene can provide a sensitive and specific measure of Streptomyces abundance in a sample. Next-generation sequencing (NGS) of the 16S rRNA gene allows for a comprehensive analysis of the entire bacterial community, providing context to the presence and relative abundance of Streptomyces.
Figure 2. Experimental workflow for Streptomyces identification using 16S rRNA gene sequencing.
Volatile Organic Compounds (VOCs): Geosmin and 2-Methylisoborneol (2-MIB)
Many Streptomyces species are known for producing the earthy-smelling volatile compounds geosmin and 2-methylisoborneol (2-MIB). These compounds can be detected at extremely low concentrations (parts per trillion), making them highly sensitive indicators of the presence of metabolically active Streptomyces. Headspace gas chromatography-mass spectrometry (GC-MS) is the standard method for their analysis. However, it is important to note that other microorganisms, such as cyanobacteria and some fungi, can also produce these volatiles.
Experimental Protocols
Protocol 1: Extraction and LC-MS/MS Analysis of this compound
This protocol outlines the general steps for the extraction and quantitative analysis of this compound from Streptomyces liquid cultures.
1. Culture and Extraction:
-
Grow Streptomyces in a suitable liquid medium (e.g., ISP2 broth) at 28-30°C with shaking for 5-7 days.
-
Centrifuge the culture at 8,000 x g for 15 minutes to separate the mycelium and supernatant.
-
Extract the supernatant and the mycelial pellet separately with an equal volume of ethyl acetate.
-
Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of methanol for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and an appropriate internal standard.
-
Quantification: Generate a standard curve using a certified reference standard of this compound to quantify its concentration in the samples.
Protocol 2: DNA Extraction from Soil and 16S rRNA Gene qPCR
This protocol describes a common method for extracting DNA from soil samples for the quantification of Streptomyces using qPCR.
1. DNA Extraction:
-
Use a commercial soil DNA isolation kit according to the manufacturer's instructions. These kits typically involve mechanical lysis (bead beating) followed by chemical lysis to disrupt bacterial cells.
-
Purify the extracted DNA to remove humic acids and other PCR inhibitors.
2. qPCR Analysis:
-
Primers: Use Streptomyces-specific primers targeting a variable region of the 16S rRNA gene.
-
Reaction Mix: Prepare a qPCR reaction mix containing SYBR Green or a probe-based master mix, the specific primers, and the extracted DNA template.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with an appropriate cycling protocol (initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Quantification: Generate a standard curve using a serial dilution of a known amount of Streptomyces genomic DNA to quantify the number of 16S rRNA gene copies in the soil samples.
Protocol 3: Headspace GC-MS Analysis of Geosmin and 2-MIB
This protocol details the analysis of geosmin and 2-MIB from bacterial cultures using headspace GC-MS.
1. Sample Preparation:
-
Grow Streptomyces on a solid agar medium (e.g., ISP2 agar) at 28-30°C for 7-10 days.
-
Place a portion of the agar culture into a headspace vial.
-
Alternatively, for liquid cultures, place a known volume of the culture into a headspace vial.
-
Add a salting-out agent (e.g., NaCl) to increase the volatility of the analytes.
2. Headspace GC-MS Analysis:
-
Incubation: Incubate the vial at an elevated temperature (e.g., 80°C) to allow the volatile compounds to partition into the headspace.
-
Injection: Automatically inject a known volume of the headspace gas into the GC-MS system.
-
GC Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Oven Program: Use a temperature program to separate geosmin and 2-MIB from other volatile compounds.
-
Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target compounds.
-
Quantification: Use a standard curve prepared with certified reference standards of geosmin and 2-MIB for quantification.
Conclusion
The validation of this compound as a robust and specific biomarker for Streptomyces requires further comprehensive studies across a diverse range of species and environmental conditions. While it shows promise as a chemical marker, its utility is currently best realized when used in conjunction with established methods like 16S rRNA gene sequencing. For applications where high sensitivity for detecting the presence of active Streptomyces is paramount, the analysis of volatile compounds like geosmin and 2-MIB remains a powerful, albeit less specific, tool. The choice of biomarker will ultimately be dictated by the specific goals of the research, with each method offering unique advantages and limitations.
A Comparative Analysis of Phenazine Derivatives as Electron Shuttles in Biological and Electrochemical Systems
For researchers, scientists, and drug development professionals, understanding the nuances of electron shuttling is critical for advancements in bioelectrochemical systems, drug efficacy, and cellular signaling. Phenazine derivatives, a class of redox-active heterocyclic compounds, have emerged as potent electron shuttles, facilitating electron transfer in a variety of biological and electrochemical contexts. This guide provides a comparative analysis of key phenazine derivatives, summarizing their performance based on experimental data and outlining detailed protocols for their evaluation.
Phenazine derivatives are produced by a diverse range of bacteria and are also synthetically accessible, allowing for a broad spectrum of physicochemical properties. Their ability to accept and donate electrons makes them crucial mediators in processes ranging from microbial respiration and biofilm formation to the generation of reactive oxygen species. This guide focuses on a selection of the most commonly studied phenazine derivatives, offering a direct comparison of their electrochemical properties and performance as electron shuttles.
Comparative Performance of Phenazine Derivatives
The efficacy of a phenazine derivative as an electron shuttle is determined by several key parameters, including its midpoint potential (E'₀), which indicates its tendency to accept or donate electrons, the rate of electron transfer, its stability under experimental conditions, and its cytotoxic effects on biological systems. The following table summarizes these quantitative parameters for a selection of prominent phenazine derivatives.
| Phenazine Derivative | Midpoint Potential (E'₀ vs. SHE, pH 7) | Mediated Current Density (µA/cm²) | Stability | Cytotoxicity | Key References |
| Pyocyanin (PYO) | -34 mV[1] | 4-fold enhancement in photocurrent[2] | Degrades under prolonged illumination and redox cycling[2] | Exhibits cytotoxicity at higher concentrations[2][3] | [1][2][3] |
| 1-Hydroxyphenazine (1-OHP) | -174 mV[4] | No significant mediation observed in some systems[2] | Information not readily available | Can induce anaerobic killing in the presence of ferrous iron[5][6][7] | [2][4][5][6][7] |
| Phenazine Methosulfate (PMS) | +80 mV | High mediated current densities reported | Decomposes in light and in solution over time | Can induce oxidative stress and apoptosis | [8] |
| Phenazine-1-carboxylic acid (PCA) | -116 mV[1] | Lower intracellular reduction rate than PYO[9][10] | Information not readily available | Did not promote anaerobic killing in the presence of ferrous iron[5][6][7] | [1][5][6][7][9][10] |
| Phenazine-1-carboxamide (PCN) | -140 mV[4] | Reduced at a faster rate than PCA by whole cells[11] | Information not readily available | Information not readily available | [4][11] |
| Neutral Red (NR) | -325 mV | Highest mediated current density in one study | Stable | Biologically compatible | |
| 1-Methoxy-5-methylphenazinium methyl sulfate (MPMS) | +63 mV | Higher electron transfer velocity than PMS in biochemical assays | Photochemically stable | Information not readily available | |
| Phenazine Ethosulfate (PES) | Information not readily available | Lower mediated current density than PMS in one study | Information not readily available | Information not readily available | [12] |
| Benzo[a]phenazine-7,12-dioxide (BAPD) | Information not readily available | Moderate mediated current density in one study | Information not readily available | Exhibits cytotoxic activity | [12] |
Note: The mediated current densities can vary significantly depending on the experimental setup, including the microbial species, electrode material, and substrate used. The provided values are for comparative purposes based on the cited literature.
Visualizing Electron Shuttle Mechanisms and Workflows
To better understand the functional context of these phenazine derivatives, the following diagrams, generated using Graphviz, illustrate a generalized mechanism of phenazine-mediated electron transfer and a typical experimental workflow for their evaluation.
Caption: Phenazine derivatives shuttle electrons from intracellular reductants to an extracellular acceptor, such as an electrode.
Caption: A typical workflow for the electrochemical characterization of phenazine derivatives as electron shuttles.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data. Below are methodologies for key experiments cited in the analysis of phenazine derivatives.
Cyclic Voltammetry (CV) for Midpoint Potential Determination
Objective: To determine the formal reduction potential (E'₀) of a phenazine derivative.
Materials:
-
Three-electrode electrochemical cell (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)
-
Potentiostat
-
Electrolyte solution (e.g., phosphate-buffered saline (PBS), pH 7.0)
-
Phenazine derivative stock solution
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Assemble the three-electrode cell with the electrolyte solution.
-
Deoxygenate the electrolyte by bubbling with an inert gas for at least 15-20 minutes. Maintain a blanket of the inert gas over the solution during the experiment.
-
Record a blank CV of the electrolyte solution to ensure no interfering redox peaks are present.
-
Add a known concentration of the phenazine derivative to the electrolyte.
-
Perform cyclic voltammetry by scanning the potential from a value where no reaction occurs to a potential sufficiently negative to reduce the phenazine, and then reversing the scan to a potential sufficiently positive to re-oxidize it. A typical scan rate is 100 mV/s.
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).
-
Calculate the midpoint potential as E'₀ = (Epa + Epc) / 2.
Chronoamperometry for Measuring Mediated Current Density
Objective: To quantify the efficiency of a phenazine derivative in mediating electron transfer from a biological system (e.g., microbial cells) to an electrode.
Materials:
-
Microbial fuel cell or bioelectrochemical reactor with a three-electrode setup.
-
Microbial culture (e.g., Pseudomonas aeruginosa, Escherichia coli)
-
Growth medium or buffer solution containing a suitable electron donor (e.g., glucose, lactate)
-
Phenazine derivative stock solution
-
Potentiostat
Procedure:
-
Prepare the microbial electrochemical cell with the microbial culture immobilized on the working electrode or suspended in the anolyte.
-
Set the working electrode to a potential that is sufficiently positive to oxidize the reduced form of the phenazine derivative (e.g., +0.2 V vs. Ag/AgCl).
-
Record the baseline current in the absence of the phenazine derivative.
-
Inject a known concentration of the phenazine derivative into the anolyte.
-
Record the current over time until a steady-state is reached.
-
The mediated current density is calculated as the difference between the steady-state current in the presence and absence of the phenazine, normalized to the geometric surface area of the electrode.
Cytotoxicity Assay
Objective: To evaluate the toxic effects of a phenazine derivative on microbial cells.
Materials:
-
Microbial culture
-
Growth medium
-
Phenazine derivative stock solutions of varying concentrations
-
Microplate reader or method for determining cell viability (e.g., colony-forming unit counting, metabolic assays like MTT or XTT)
Procedure:
-
Grow the microbial culture to a specific growth phase (e.g., mid-logarithmic phase).
-
In a multi-well plate, expose the microbial cells to a range of concentrations of the phenazine derivative. Include a control with no phenazine.
-
Incubate the plate under appropriate conditions (temperature, aeration) for a defined period.
-
Measure cell viability using a suitable method.
-
Plot cell viability as a function of phenazine concentration to determine the half-maximal inhibitory concentration (IC50) or other measures of cytotoxicity.
Conclusion
The selection of an appropriate phenazine derivative as an electron shuttle is a multifaceted decision that depends on the specific application. While some derivatives like pyocyanin offer a favorable midpoint potential and demonstrate significant enhancement of current in bioelectrochemical systems, their inherent cytotoxicity and instability can be limiting factors. In contrast, other derivatives may exhibit greater stability but lower electron shuttling efficiency. The data and protocols presented in this guide provide a foundational framework for researchers to make informed decisions and to conduct rigorous comparative studies in the pursuit of optimizing electron transfer processes in their respective fields. The continued exploration of the vast chemical space of phenazine derivatives holds significant promise for the development of next-generation bioelectronic devices and novel therapeutic strategies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Phenazines as model low-midpoint potential electron shuttles for photosynthetic bioelectrochemical systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyocyanin and 1-Hydroxyphenazine Promote Anaerobic Killing of Pseudomonas aeruginosa via Single-Electron Transfer with Ferrous Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyocyanin and 1-Hydroxyphenazine Promote Anaerobic Killing of Pseudomonas aeruginosa via Single-Electron Transfer with Ferrous Iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intermediate electron-acceptors in quantitative cytochemistry. Comparison of phenazine methosulphate and Meldola Blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Endogenous Phenazine Antibiotics Promote Anaerobic Survival of Pseudomonas aeruginosa via Extracellular Electron Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NADH dehydrogenases are the predominant phenazine reductases in the electron transport chain of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Comparative Guide to the Cross-Reactivity of 1,6-Dimethoxyphenazine in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,6-Dimethoxyphenazine and its potential utility and cross-reactivity in common enzymatic assays. Due to the limited availability of direct experimental data for this compound, this comparison is based on its structural similarity to known enzyme substrates and the general reactivity of phenazine compounds.
Introduction to this compound
This compound is a phenazine derivative and a metabolite of Streptomyces luteoreticuli. Phenazines are a class of nitrogen-containing heterocyclic compounds known for their redox activity, which makes them potential substrates for various oxidoreductase enzymes. The presence of methoxy groups on the phenazine ring influences its electrochemical properties and, consequently, its interaction with enzymes.
Potential Reactivity in Enzymatic Assays
Based on its chemical structure, this compound is likely to be a substrate for enzymes that act on phenolic and aromatic amine compounds. The most probable candidates for interaction are laccases and peroxidases.
Laccase Assays
Laccases (EC 1.10.3.2) are multi-copper oxidases that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds. Substrates with electron-donating groups, such as methoxy groups, are often readily oxidized by laccases. The structural similarity of this compound to known laccase substrates like 2,6-dimethoxyphenol (2,6-DMP) suggests that it could serve as a chromogenic substrate for laccase activity. The enzymatic oxidation of this compound is expected to produce a colored product that can be monitored spectrophotometrically.
Peroxidase Assays
Peroxidases (EC 1.11.1.x) are a large family of enzymes that catalyze the oxidation of a variety of substrates using hydrogen peroxide (H₂O₂) as the electron acceptor. Common chromogenic substrates for horseradish peroxidase (HRP) include compounds with amino and hydroxyl groups. The phenazine core of this compound, with its nitrogen atoms and activating methoxy groups, may allow it to act as a substrate in peroxidase-catalyzed reactions.
Comparison with Alternative Substrates
The following tables provide a qualitative comparison of this compound with commonly used substrates for laccase and peroxidase assays. The performance characteristics of this compound are inferred.
Table 1: Comparison of Potential Laccase Substrates
| Substrate | Principle of Detection | Potential Advantages of this compound | Potential Disadvantages of this compound | Common Alternatives |
| This compound | Chromogenic (inferred) | Novel chromophore with potentially distinct spectral properties. | Lack of established protocols and performance data; potential for lower solubility. | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), Syringaldazine, Guaiacol, 2,6-Dimethoxyphenol (2,6-DMP) |
| ABTS | Chromogenic | High molar absorptivity of the oxidized product; water-soluble. | The radical cation can be unstable. | |
| Syringaldazine | Chromogenic | High specificity for laccase. | Poor water solubility, requiring organic solvents. | |
| Guaiacol | Chromogenic | Inexpensive and readily available. | Lower sensitivity compared to other substrates. | |
| 2,6-DMP | Chromogenic | Structurally similar to lignin units; relevant for lignin-degrading enzyme studies. | Product can be unstable. |
Table 2: Comparison of Potential Peroxidase Substrates
| Substrate | Principle of Detection | Potential Advantages of this compound | Potential Disadvantages of this compound | Common Alternatives |
| This compound | Chromogenic (inferred) | Potentially higher stability of the oxidized product compared to some substrates. | Unknown kinetic parameters and sensitivity; potential for interference with other assay components. | 3,3',5,5'-Tetramethylbenzidine (TMB), o-Phenylenediamine (OPD), Amplex® Red, Pyrogallol |
| TMB | Chromogenic | High sensitivity; soluble product that can be converted to a more stable colored product with an acid stop solution. | Carcinogenic potential. | |
| OPD | Chromogenic | Good sensitivity. | Light-sensitive; product is a known mutagen. | |
| Amplex® Red | Fluorogenic | Very high sensitivity; stable product (resorufin). | Higher cost; requires a fluorescence reader. | |
| Pyrogallol | Chromogenic | Classical substrate with well-established protocols. | Forms a poorly soluble product (purpurogallin). |
Experimental Protocols
The following are generalized protocols that can be adapted to evaluate the cross-reactivity and performance of this compound in laccase and peroxidase assays.
Laccase Activity Assay Protocol
-
Reagent Preparation:
-
Buffer: 100 mM Sodium Acetate Buffer (pH 5.0).
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) due to its likely low aqueous solubility.
-
Laccase Solution: Prepare a solution of laccase from a suitable source (e.g., Trametes versicolor) in the assay buffer. The concentration will need to be optimized.
-
Alternative Substrate Stock Solutions: Prepare 10 mM stock solutions of ABTS (in water) and 2,6-DMP (in ethanol).
-
-
Assay Procedure:
-
Pipette 900 µL of the assay buffer into a cuvette.
-
Add 50 µL of the laccase solution and mix gently.
-
To initiate the reaction, add 50 µL of the this compound stock solution (final concentration: 0.5 mM).
-
Immediately monitor the change in absorbance at a predetermined wavelength (a spectral scan from 300-700 nm should be performed initially to determine the optimal wavelength for the oxidized product).
-
Record the absorbance change over time (e.g., every 15 seconds for 5 minutes).
-
Repeat the assay using the alternative substrates, monitoring the absorbance at their respective optimal wavelengths (ABTS: 420 nm; 2,6-DMP: 468 nm).
-
A control reaction without the enzyme should be performed to account for any non-enzymatic oxidation.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
Compare the rates obtained with this compound to those of the standard substrates.
-
Horseradish Peroxidase (HRP) Activity Assay Protocol
-
Reagent Preparation:
-
Buffer: 100 mM Phosphate-Citrate Buffer (pH 6.0).
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Hydrogen Peroxide (H₂O₂) Solution: Prepare a 10 mM working solution of H₂O₂ in the assay buffer.
-
HRP Solution: Prepare a dilute solution of HRP in the assay buffer. The concentration will need to be optimized.
-
Alternative Substrate Stock Solutions: Prepare 10 mM stock solutions of TMB (in DMSO) and pyrogallol (in water).
-
-
Assay Procedure:
-
In a 96-well microplate, add the following to each well:
-
150 µL of assay buffer.
-
20 µL of HRP solution.
-
20 µL of the this compound stock solution (final concentration: 1 mM).
-
-
To initiate the reaction, add 10 µL of the H₂O₂ working solution (final concentration: 0.5 mM).
-
Immediately begin reading the absorbance at the optimal wavelength for the oxidized product in a microplate reader.
-
Repeat the assay using TMB (read at 650 nm) or pyrogallol (read at 420 nm) as the substrate.
-
Include a control well with no HRP to assess background reaction rates.
-
-
Data Analysis:
-
Determine the rate of reaction for each substrate by plotting absorbance against time.
-
Compare the performance of this compound with the standard HRP substrates.
-
Visualizations
Caption: Laccase-catalyzed oxidation of this compound.
Caption: Workflow for HRP assay using this compound.
Conclusion
While direct experimental evidence is currently unavailable, the chemical structure of this compound strongly suggests its potential as a chromogenic substrate for both laccase and peroxidase enzymes. Its performance relative to standard substrates remains to be determined. The provided protocols offer a framework for researchers to systematically evaluate the utility and cross-reactivity of this compound in these enzymatic assays. Such studies would be valuable in expanding the toolkit of probes available for oxidoreductase research.
Assessing the In Vitro Cytotoxicity of Phenazine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro cytotoxicity of phenazine derivatives, a class of nitrogen-containing heterocyclic compounds with diverse biological activities. Due to the limited publicly available data specifically on 1,6-Dimethoxyphenazine, this document focuses on the broader class of phenazine compounds, offering insights into their potential cytotoxic effects and the methodologies used for their assessment. The information presented here is intended to serve as a valuable resource for researchers investigating the therapeutic potential of phenazine derivatives.
Comparative Cytotoxicity of Phenazine Derivatives
The cytotoxic potential of phenazine compounds varies significantly depending on their chemical structure and the cell line being tested. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance needed to inhibit a biological process by half, is a key metric for comparing cytotoxicity. The following table summarizes the IC50 values of various phenazine derivatives against different human cancer cell lines, as reported in the literature.
| Phenazine Derivative | Cell Line | IC50 (µM) | Reference |
| Phenazine | HepG2 (Liver Carcinoma) | 11 (24h), 7.8 (48h) | [1] |
| T24 (Bladder Carcinoma) | 47 (24h), 17 (48h) | [1] | |
| Dipyrido[3,2-a:2′,3′-c]phenazine (dppz) derivative 1 | A2780 (Ovarian Carcinoma) | 32 | [2] |
| A2780CIS (Cisplatin-resistant Ovarian Carcinoma) | 74 | [2] | |
| T24 (Bladder Carcinoma) | 48 | [2] | |
| MCF7 (Breast Carcinoma) | ≥100 | [2] | |
| HEK293 (Non-cancerous) | 86 | [2] | |
| Benzodipyrido[a:3,2-h]phenazine derivative 2 | A2780 (Ovarian Carcinoma) | 8 | [2] |
| A2780CIS (Cisplatin-resistant Ovarian Carcinoma) | 17 | [2] | |
| T24 (Bladder Carcinoma) | 18 | [2] | |
| MCF7 (Breast Carcinoma) | 15 | [2] | |
| HEK293 (Non-cancerous) | 23 | [2] | |
| Benzo[a]phenazine derivative 5d-2 | HeLa (Cervical Cancer) | 2.27 | [3] |
| A549 (Lung Carcinoma) | 1.86 | [3] | |
| MCF-7 (Breast Cancer) | 1.04 | [3] | |
| HL-60 (Leukemia) | 1.25 | [3] | |
| Tetramethylpiperidine-substituted phenazine B4125 | Various Cancer Cell Lines (mean) | 0.48 µg/ml | [4] |
Experimental Protocols for Cytotoxicity Assessment
Standardized in vitro assays are crucial for determining the cytotoxic effects of chemical compounds. The following sections detail the methodologies for three commonly used assays: the MTT assay, the LDH assay, and the Apoptosis assay.
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium containing the test compound at various concentrations.[5]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of a 12 mM MTT stock solution to each well.[5]
-
Incubation with MTT: Incubate the plate at 37°C for 4 hours.[5]
-
Solubilization: Add 100 µL of a SDS-HCl solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Incubate the plate at 37°C for 4 hours and then measure the absorbance at 570 nm using a microplate reader.[5] The amount of formazan produced is proportional to the number of viable cells.
LDH Assay (Lactate Dehydrogenase)
The LDH cytotoxicity assay is a colorimetric method that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage or cell lysis.
Protocol:
-
Cell Treatment: Culture cells in a 96-well plate and treat them with the test compound.
-
Sample Collection: After incubation, transfer an aliquot of the cell culture medium to a new 96-well plate.[6]
-
Reaction Mixture: Add the LDH assay reaction mixture to each well.[6]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]
-
Stop Solution: Add a stop solution to terminate the enzymatic reaction.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7] The amount of LDH released is proportional to the number of dead or damaged cells.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Harvesting: Harvest cells after treatment with the test compound.
-
Washing: Wash the cells with cold 1X PBS.[8]
-
Resuspension: Resuspend the cells in 1X Binding Buffer.[8]
-
Staining: Add Annexin V-FITC and Propidium Iodide staining solutions to the cell suspension.[8][9]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[8]
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.[8]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the potential mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Workflow of the LDH cytotoxicity assay.
Caption: Proposed apoptotic pathway induced by phenazine-1-carboxylic acid.[10][11][12]
Conclusion
The available data suggest that phenazine derivatives possess a broad range of cytotoxic activities against various cancer cell lines. The degree of cytotoxicity is highly dependent on the specific chemical substitutions on the phenazine core. The methodologies outlined in this guide provide a robust framework for assessing the in vitro cytotoxicity of novel phenazine compounds, such as this compound. Further investigation into the specific mechanisms of action, including the elucidation of signaling pathways, will be critical for the development of phenazine-based therapeutic agents.
References
- 1. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenazine Cations as Anticancer Theranostics† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Journal of APPLIED BIOMEDICINE: Phenazine-1-carboxylic acid-induced programmed cell death in human prostate cancer cells is mediated by reactive oxygen species generation and mitochondrial-related apoptotic pathway [jab.zsf.jcu.cz]
- 11. researchgate.net [researchgate.net]
- 12. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
A Comparative Study of the Antifungal Spectra of Phenazine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal properties of various phenazine compounds, a class of nitrogen-containing heterocyclic molecules produced by a wide range of bacteria, most notably Pseudomonas spp. Phenazines have garnered significant interest in the scientific community due to their broad-spectrum antimicrobial activity. This document summarizes key quantitative data on their antifungal efficacy, details the experimental protocols for assessing their activity, and illustrates the underlying molecular mechanisms and experimental workflows.
Data Presentation: Antifungal Spectra of Phenazine Compounds
The antifungal activity of phenazine compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of prominent phenazine compounds against a selection of pathogenic fungi.
| Phenazine Compound | Fungal Species | MIC (µg/mL) | Reference |
| Phenazine-1-Carboxylic Acid (PCA) | Pestalotiopsis kenyana | EC50: 2.32 | [1][2][3] |
| Botrytis cinerea | 25 | [4][5][6] | |
| Candida albicans | 8 | [7] | |
| Candida tropicalis | 8 | [7] | |
| Candida gastricus | 32 | [7] | |
| Aspergillus flavus | 64 | [7] | |
| Fusarium oxysporum | 125 | [7] | |
| Penicillium expansum | 16 | [7] | |
| Rhizoctonia solani | 16 - 32 | [7] | |
| Trichophyton rubrum | 4 | [7] | |
| Colletotrichum gloeosporioides | 2.0 | [1] | |
| Pyocyanin (PYO) | Candida albicans | >64, 38.5 - 50 | [8][9][10] |
| Aspergillus fumigatus | >64 | [8] | |
| Phenazine-1-Carboxamide (PCN) | Candida albicans | 32-64 | [11] |
| Candida glabrata | 32-64 | [11] | |
| Cryptococcus neoformans | 32-64 | [11] | |
| Fusarium oxysporum | 32-64 | [11] | |
| Aspergillus fumigatus | 32-64 | [11] | |
| Aspergillus niger | 32-64 | [11] | |
| Rhizoctonia solani | 125 | [7] | |
| 1-Hydroxyphenazine (1-HP) | Rhizoctonia solani | 250 | [7] |
| 5-Methyl-phenazine-1-carboxylic acid (5MPCA) | Lung and breast cancer cells | IC50: 488.7±2.52 nM (lung), 458.6±2.48 nM (breast) | [12][13] |
Experimental Protocols: Antifungal Susceptibility Testing
The determination of the antifungal activity of phenazine compounds is predominantly carried out using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (Adapted from CLSI M27-A3/M38-A2 and EUCAST E.DEF 7.1/9.1)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against fungi.
1. Preparation of Materials:
-
Fungal Culture: Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to ensure purity and viability.
-
Inoculum Preparation:
-
For yeasts, suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 medium to the final inoculum concentration (0.5-2.5 x 10^3 CFU/mL).
-
For molds, cover the surface of a mature culture with sterile saline and gently scrape the surface with a sterile loop to dislodge conidia. Transfer the suspension to a sterile tube and allow heavy particles to settle. Adjust the conidial suspension to the desired concentration using a hemocytometer and dilute in RPMI-1640 medium to the final inoculum concentration (0.4-5 x 10^4 CFU/mL).
-
-
Antifungal Stock Solution: Prepare a stock solution of the phenazine compound in a suitable solvent (e.g., DMSO).
-
Culture Medium: Use RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS to a pH of 7.0.
-
Microtiter Plates: Use sterile 96-well, U-bottom or flat-bottom microtiter plates.
2. Assay Procedure:
-
Serial Dilutions: Prepare two-fold serial dilutions of the phenazine compound in the microtiter plate using RPMI-1640 medium. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Growth Control: A well containing 100 µL of RPMI-1640 and 100 µL of the fungal inoculum (no antifungal agent).
-
Sterility Control: A well containing 200 µL of RPMI-1640 only (no inoculum or antifungal agent).
-
-
Incubation: Incubate the plates at a suitable temperature (e.g., 35°C for Candida spp., 28-35°C for molds) for a specified duration (e.g., 24-48 hours for yeasts, 48-96 hours for molds).[14][15]
3. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction) compared to the growth control.[15] This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).[14]
Mandatory Visualizations
Signaling Pathway: Phenazine-Induced Fungal Cell Death
Caption: Proposed signaling pathway for phenazine-induced fungal cell death.
Experimental Workflow: Antifungal Phenazine Discovery and Evaluation
Caption: Experimental workflow for the discovery and evaluation of antifungal phenazines.
Comparative Analysis of Antifungal Mechanisms
Phenazine compounds exert their antifungal effects through a variety of mechanisms, often involving the generation of reactive oxygen species (ROS) and the disruption of cellular homeostasis.
-
Phenazine-1-Carboxylic Acid (PCA): The antifungal action of PCA is multifaceted. It has been shown to cause malformations in mycelial development, damage fungal cell membranes, and reduce the mitochondrial membrane potential.[3][16] This disruption of mitochondrial function leads to an increase in intracellular ROS levels, ultimately triggering cell death.[3][16]
-
Pyocyanin (PYO): Pyocyanin is a redox-active molecule that can undergo oxidation-reduction cycling within the fungal cell. This process leads to the production of superoxide and hydrogen peroxide, potent ROS that cause oxidative stress and damage to cellular components.
-
Phenazine-1-Carboxamide (PCN): The antifungal mechanism of PCN also involves the induction of ROS production, which leads to hyperpolarization of the mitochondrial membrane and subsequent apoptosis, or programmed cell death.[11] Evidence for apoptosis includes the externalization of phosphatidylserine, DNA fragmentation, and chromatin condensation.[11]
-
5-Methyl-phenazine-1-carboxylic acid (5MPCA): This phenazine derivative exhibits a unique mechanism. It is proposed that 5MPCA can be covalently modified by amino acids within the fungal cell, leading to the accumulation of red-pigmented derivatives.[17] These modified compounds can then be reduced by NADH and subsequently oxidized by oxygen, a reaction that generates ROS and contributes to fungal cell death.[17] The covalent binding of 5MPCA is thought to enhance its accumulation within the target cells, increasing its toxicity compared to other phenazines like pyocyanin.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antifungal Mechanism of Phenazine-1-Carboxylic Acid against Pestalotiopsis kenyana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain [frontiersin.org]
- 5. The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pseudomonas aeruginosa pyocyanin and 1-hydroxyphenazine inhibit fungal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Antifungal potential of multi-drug-resistant Pseudomonas aeruginosa: harnessing pyocyanin for candida growth inhibition [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Possible mechanism of antifungal phenazine-1-carboxamide from Pseudomonas sp. against dimorphic fungi Benjaminiella poitrasii and human pathogen Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 5-Methyl phenazine-1-carboxylic acid: a novel bioactive metabolite by a rhizosphere soil bacterium that exhibits potent antimicrobial and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antifungal Mechanism of Phenazine-1-Carboxylic Acid against Pestalotiopsis kenyana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
Safety Operating Guide
Proper Disposal of 1,6-Dimethoxyphenazine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 1,6-Dimethoxyphenazine, a compound that is harmful if swallowed and toxic to aquatic life. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to prevent environmental contamination.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and to be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator for dusts is recommended.
II. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is Precautionary Statement P501: "Dispose of contents/container to an approved waste disposal plant."[1] This means the chemical waste should never be disposed of down the drain or in regular trash.
Experimental Protocol for Waste Collection and Segregation:
-
Designate a Hazardous Waste Accumulation Area:
-
Establish a specific, clearly marked area in the laboratory for the collection of this compound waste.[1] This area should be away from drains and general work areas.
-
-
Select an Appropriate Waste Container:
-
Label the Waste Container:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[1]
-
List all components of the waste mixture, including solvents and their approximate percentages.
-
Indicate the associated hazards (e.g., "Toxic," "Harmful").
-
Record the date when waste was first added to the container.
-
-
Waste Segregation:
-
Store the this compound waste container segregated from incompatible materials, such as strong acids, bases, and oxidizing agents, to prevent dangerous reactions.[1]
-
-
Container Management:
Disposal of Contaminated Materials:
-
Solid Waste: Items such as contaminated gloves, absorbent paper, and weighing boats should be double-bagged in clear plastic bags, labeled as "Hazardous Waste" with the chemical name, and placed in the designated solid waste stream for hazardous materials.[2]
-
Empty Containers: "Empty" containers that held this compound must be treated as hazardous waste unless properly decontaminated. Triple-rinse the container with a suitable solvent (e.g., ethanol, methanol, DMF, or DMSO, in which this compound is soluble).[3] Collect the rinsate as hazardous waste. After triple-rinsing, the container may be disposed of in accordance with institutional guidelines, which may allow for disposal as non-hazardous waste.[4]
-
Solutions: Solutions containing this compound should be collected in a designated liquid hazardous waste container, following the labeling and segregation procedures outlined above.
III. Institutional Waste Disposal Procedures
Once the waste container is full or has reached the accumulation time limit set by your institution (often 90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][5]
IV. Quantitative Data and Compliance
While specific disposal limits for this compound are not broadly published, laboratories must adhere to the quantitative limits for hazardous waste accumulation established by regulatory bodies and their host institution. Researchers should consult their EHS department for specific guidance.
| Parameter | Guideline | Source |
| EPA Hazardous Waste Status | Considered hazardous due to toxicity. | Institutional EHS Department |
| RCRA Waste Codes | To be determined by the waste generator based on characteristics and any listed waste criteria. | Institutional EHS Department |
| Accumulation Time Limit | Typically not to exceed 90 days from the start of accumulation. | [2] |
| Maximum Accumulation Volume | Varies by generator status; consult institutional guidelines (e.g., up to 55 gallons for large generators). | [2] |
| Drain Disposal | Strictly Prohibited due to aquatic toxicity. | [6] |
| Trash Disposal | Strictly Prohibited for the chemical itself and non-decontaminated containers. | American Chemical Society Guidelines |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. hse.gov.uk [hse.gov.uk]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
Personal protective equipment for handling 1,6-Dimethoxyphenazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1,6-Dimethoxyphenazine. The following procedures are based on available data for closely related phenazine compounds and general laboratory safety best practices. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for definitive guidance.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personal safety when handling this compound. The required level of protection may vary based on the experimental scale and specific procedures.
| PPE Category | Minimum Requirement | Recommended for Large Quantities or Spills |
| Hand Protection | Nitrile gloves | Chemical-resistant gloves (e.g., butyl rubber) with documented breakthrough times for similar compounds. Double gloving is recommended. |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles or a full-face shield. |
| Body Protection | Laboratory coat | Chemical-resistant apron or coveralls. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | NIOSH-approved respirator with organic vapor cartridges if dust or aerosols are generated, or if working in a poorly ventilated space. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders or creating solutions.
-
Ensure easy access to an eyewash station and safety shower.
General Handling:
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Contaminated PPE: Dispose of in a designated, sealed hazardous waste container.
-
Solid Waste: Collect in a labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Collect in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols and Safety Visualizations
The following diagrams illustrate key safety workflows for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
